molecular formula C12H17BrN2O2S B597216 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine CAS No. 1221658-67-8

1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B597216
CAS No.: 1221658-67-8
M. Wt: 333.244
InChI Key: DPGNULCSJLDVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C12H17BrN2O2S and its molecular weight is 333.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromophenyl)-4-ethylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-2-18(16,17)15-9-7-14(8-10-15)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGNULCSJLDVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681470
Record name 1-(4-Bromophenyl)-4-(ethanesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221658-67-8
Record name Piperazine, 1-(4-bromophenyl)-4-(ethylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221658-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-4-(ethanesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine. Due to the limited availability of experimental data for this specific molecule, this guide also includes predicted values and data from the closely related precursor, 1-(4-Bromophenyl)piperazine, for comparative purposes. Detailed experimental protocols for determining key physicochemical parameters are also provided to facilitate further research and characterization.

Core Physicochemical Data

The available data for this compound is summarized below.

PropertyValueSource
CAS Number 1221658-67-8[1]
Molecular Formula C12H17BrN2O2S[1]
Molecular Weight 333.24 g/mol [1]
Storage Temperature Room Temperature
Comparative Data for 1-(4-Bromophenyl)piperazine

For a broader understanding, the following table presents the physicochemical properties of the related compound, 1-(4-Bromophenyl)piperazine, which lacks the ethylsulfonyl group. It is crucial to note that these values are not directly transferable but can offer valuable insights.

PropertyValueSource
CAS Number 66698-28-0[2]
Molecular Formula C10H13BrN2[2][3]
Molecular Weight 241.13 g/mol [2][3]
Melting Point 91-95 °C[2]
Boiling Point 353.3±27.0 °C (Predicted)[2]
pKa 8.88±0.10 (Predicted)[2][4]
Solubility Sparingly soluble in water[4]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[5][6]

Protocol:

  • Ensure the sample is a fine, dry powder.[6]

  • Pack a small amount of the sample into a capillary tube, with a sample height of no more than 1-2 mm.[5]

  • Place the capillary tube into the heating block of the melting point apparatus.[7]

  • Heat the sample rapidly to obtain an approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat it slowly, at a rate of approximately 2°C per minute, starting from a temperature about 20°C below the approximate melting point.[5]

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the sample.

Solubility Determination

The solubility of an organic compound can be qualitatively assessed in various solvents.[8][9]

Protocol:

  • Add approximately 10 mg of the solid sample to a small test tube.

  • Add 0.5 mL of the desired solvent (e.g., water, ethanol, acetone) to the test tube.

  • Vigorously shake or stir the mixture for at least 60 seconds.[9]

  • Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent.

  • For water-soluble compounds, the pH of the resulting solution can be tested with pH paper to determine if the compound is acidic, basic, or neutral.[10]

pKa Determination

The acid dissociation constant (pKa) of a piperazine derivative can be determined by potentiometric titration.[11]

Protocol:

  • Prepare a standard aqueous solution of the compound (e.g., 0.010 M).[11]

  • Calibrate a pH meter at the desired temperature using standard buffer solutions.[11]

  • Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1000 M HCl), adding the titrant in small, equal portions.[11]

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the titration curve, typically at the half-equivalence point.

LogP Determination by RP-HPLC

The octanol-water partition coefficient (LogP), a measure of lipophilicity, can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13][14]

Protocol:

  • Establish an RP-HPLC method with a suitable column (e.g., C18) and mobile phase (e.g., a mixture of a buffer and an organic solvent like methanol or acetonitrile).[14]

  • Inject a series of reference compounds with known LogP values to create a calibration curve by plotting the logarithm of their capacity factors (k) against their known LogP values.[12]

  • Inject the test compound under the same chromatographic conditions to determine its retention time and calculate its capacity factor.[12]

  • Use the calibration curve to determine the LogP value of the test compound.[12]

Visualizations

Synthesis Workflow

The following diagram illustrates a general synthetic pathway for related N-arylpiperazine compounds, which could be adapted for the synthesis of this compound.

General Synthesis of N-Arylpiperazines A 1,4-Dibromobenzene C 1-(4-Bromophenyl)piperazine A->C Buchwald-Hartwig amination B Piperazine B->C E This compound C->E Sulfonylation D Ethanesulfonyl chloride D->E

Caption: A potential synthetic route to this compound.

Representative Signaling Pathway

Piperazine derivatives are known to interact with various biological targets. The diagram below illustrates a representative signaling pathway that other piperazine derivatives have been shown to modulate. It is important to note that the interaction of this compound with this specific pathway has not been experimentally confirmed.

Representative Serotonin Receptor Signaling Pathway cluster_0 Representative Serotonin Receptor Signaling Pathway Piperazine Derivative Piperazine Derivative 5-HT1A Receptor 5-HT1A Receptor Piperazine Derivative->5-HT1A Receptor Binds to G-protein G-protein 5-HT1A Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inactivates Cellular Response Cellular Response PKA->Cellular Response Modulates

References

In-depth Technical Guide: 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1221658-67-8

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical properties, a proposed synthesis pathway with detailed experimental protocols for its precursors, and the broader context of the biological significance of arylpiperazine derivatives.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, the following table summarizes its basic chemical identifiers. The properties of its key precursor, 1-(4-Bromophenyl)piperazine, are also provided for reference.

PropertyValue (this compound)Value (1-(4-Bromophenyl)piperazine)
CAS Number 1221658-67-866698-28-0[1][2]
Molecular Formula C₁₂H₁₇BrN₂O₂SC₁₀H₁₃BrN₂[1][2]
Molecular Weight 333.24 g/mol 241.13 g/mol [2]
Appearance Not specifiedWhite to off-white crystalline powder[1]
Melting Point Not specified91-95 °C
Solubility Not specifiedSoluble in DMSO, methanol, and dichloromethane; slightly soluble in water[1]
Density Not specified1.42 g/cm³[1]

Synthesis and Experimental Protocols

Logical Workflow for the Proposed Synthesis

G cluster_0 Step 1: Synthesis of 1-(4-Bromophenyl)piperazine cluster_1 Step 2: Sulfonylation Diethanolamine Diethanolamine β,β′-dichlorodiethylamine_hydrochloride β,β′-dichlorodiethylamine_hydrochloride Diethanolamine->β,β′-dichlorodiethylamine_hydrochloride Chlorination Thionyl_chloride Thionyl_chloride Thionyl_chloride->β,β′-dichlorodiethylamine_hydrochloride 1-(4-Bromophenyl)piperazine 1-(4-Bromophenyl)piperazine β,β′-dichlorodiethylamine_hydrochloride->1-(4-Bromophenyl)piperazine Cyclization 4-Bromoaniline 4-Bromoaniline 4-Bromoaniline->1-(4-Bromophenyl)piperazine 1-(4-Bromophenyl)piperazine_intermediate 1-(4-Bromophenyl)piperazine 1-(4-Bromophenyl)piperazine->1-(4-Bromophenyl)piperazine_intermediate Target_Compound This compound 1-(4-Bromophenyl)piperazine_intermediate->Target_Compound Sulfonylation Ethanesulfonyl_chloride Ethanesulfonyl_chloride Ethanesulfonyl_chloride->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)piperazine Hydrochloride

This protocol is adapted from a known procedure for the synthesis of the key intermediate.[3]

Materials:

  • Diethanolamine

  • Thionyl chloride

  • Chloroform

  • β,β′-dichlorodiethylamine hydrochloride

  • Substituted aniline (e.g., 4-bromoaniline)

  • Phase transfer catalyst

  • Absolute ethanol (for recrystallization)

Procedure:

  • Preparation of β,β′-dichlorodiethylamine hydrochloride:

    • In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve 52.3g (0.44mol) of thionyl chloride in 10mL of chloroform.

    • Mechanically stir the solution and absorb the tail gas with water.

    • Slowly add a mixture of 21.5g (0.2mol) of diethanolamine and 15mL of chloroform dropwise over 3 hours, maintaining the reaction temperature below 30°C.

    • After the addition is complete, remove the ice-water bath and continue stirring at room temperature for 1 hour.

    • Gradually raise the temperature to 50°C and continue the reaction for 30 minutes after the solid has completely dissolved.

    • Cool the reaction mixture to room temperature and collect the resulting white to slightly yellowish-green solid by suction filtration.

    • Recrystallize the crude product from absolute ethanol to obtain white, needle-like crystals of β,β′-dichlorodiethylamine hydrochloride.

  • Cyclization to 1-(4-Bromophenyl)piperazine Hydrochloride:

    • Dissolve the prepared β,β′-dichlorodiethylamine hydrochloride (12.7g, 0.07mol) in 55mL of water in a four-necked flask.

    • Add the substituted aniline and a phase transfer catalyst.

    • The cyclization reaction occurs to form the substituted phenylpiperazine hydrochloride salt, which is insoluble in water and precipitates out of the solution.[3]

    • This simplifies the workup, as the product can be isolated by filtration.

Proposed Experimental Protocol: Sulfonylation to this compound

This proposed protocol is based on general methods for the N-sulfonylation of piperazines.

Materials:

  • 1-(4-Bromophenyl)piperazine

  • Ethanesulfonyl chloride

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-(4-Bromophenyl)piperazine in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base to the solution.

  • Cool the mixture in an ice bath (0°C).

  • Slowly add a solution of ethanesulfonyl chloride in the same solvent dropwise to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Spectral Data and Characterization

While specific spectra for this compound are not publicly available, the following are the expected characteristic signals based on its structure and data from similar compounds.[4][5]

¹H NMR:

  • Aromatic protons (bromophenyl group): Two doublets in the aromatic region (approximately δ 6.8-7.5 ppm), characteristic of a para-substituted benzene ring.

  • Piperazine protons: Two sets of multiplets, likely in the range of δ 3.0-3.5 ppm, corresponding to the two distinct sets of methylene protons in the piperazine ring.

  • Ethylsulfonyl protons: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region. The quartet would likely be around δ 2.9-3.2 ppm and the triplet around δ 1.2-1.4 ppm.

¹³C NMR:

  • Aromatic carbons: Signals in the aromatic region (approximately δ 115-150 ppm), including the carbon attached to bromine and the carbon attached to the piperazine nitrogen.

  • Piperazine carbons: Two signals in the aliphatic region (approximately δ 45-55 ppm).

  • Ethylsulfonyl carbons: Two signals in the aliphatic region, one for the methylene carbon and one for the methyl carbon.

IR Spectroscopy:

  • Sulfonamide group (SO₂): Strong characteristic absorption bands around 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1130 cm⁻¹ (symmetric stretching).

  • C-N stretching (aromatic amine): Bands in the region of 1342-1266 cm⁻¹.

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • Aliphatic C-H stretching: Bands below 3000 cm⁻¹.

  • C-Br stretching: A band in the fingerprint region.

Mass Spectrometry (MS):

  • The mass spectrum would be expected to show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (333.24 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected for the molecular ion and any fragments containing the bromine atom.

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the arylpiperazine scaffold is a well-established pharmacophore found in numerous biologically active compounds.[6] Derivatives of arylpiperazine have shown a wide range of pharmacological activities, suggesting potential avenues of research for this compound.

Potential Signaling Pathway Involvement

Arylpiperazine derivatives are known to interact with various receptors in the central nervous system, particularly serotonergic and dopaminergic receptors.[6] This interaction is often the basis for their use as antipsychotic and antidepressant medications.[1] Furthermore, some arylpiperazine derivatives have demonstrated anticancer properties by influencing various signaling pathways involved in cell proliferation and survival.[7][8][9]

G cluster_cns Central Nervous System cluster_cancer Cancer Cell Signaling Arylpiperazine_Derivative Arylpiperazine_Derivative Serotonin_Receptors Serotonin_Receptors Arylpiperazine_Derivative->Serotonin_Receptors Binds to/Modulates Dopamine_Receptors Dopamine_Receptors Arylpiperazine_Derivative->Dopamine_Receptors Binds to/Modulates Tyrosine_Kinases Tyrosine_Kinases Arylpiperazine_Derivative->Tyrosine_Kinases Inhibits Cell_Cycle_Proteins Cell_Cycle_Proteins Arylpiperazine_Derivative->Cell_Cycle_Proteins Modulates Apoptosis_Pathways Apoptosis_Pathways Arylpiperazine_Derivative->Apoptosis_Pathways Activates Neuromodulation Neuromodulation Serotonin_Receptors->Neuromodulation Dopamine_Receptors->Neuromodulation Inhibition_of_Proliferation Inhibition_of_Proliferation Tyrosine_Kinases->Inhibition_of_Proliferation Cell_Cycle_Proteins->Inhibition_of_Proliferation Induction_of_Apoptosis Induction_of_Apoptosis Apoptosis_Pathways->Induction_of_Apoptosis

Caption: Potential biological targets and pathways of arylpiperazine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (CCK-8 Assay)

To assess the potential anticancer activity of this compound, a Cell Counting Kit-8 (CCK-8) assay can be employed. This is a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.[7][8][9]

Materials:

  • Human cancer cell lines (e.g., PC-3, LNCaP, DU145 for prostate cancer)[7][8]

  • Normal epithelial cell line (e.g., WPMY-1 for prostate)[7]

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and penicillin-streptomycin

  • 96-well plates

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • CCK-8 solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer and normal cell lines in the appropriate medium.

    • Trypsinize the cells and adjust the cell density.

    • Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in the cell culture medium.

    • Remove the old medium from the 96-well plates and add the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • CCK-8 Assay:

    • After the incubation period, add 10 µL of CCK-8 solution to each well.

    • Incubate the plates for an additional 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle control.

    • Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery. While specific data on this molecule is limited, its structural similarity to other biologically active arylpiperazines suggests that it may possess interesting pharmacological properties. The proposed synthetic route and analytical characterization methods outlined in this guide provide a framework for its preparation and study. Further research is warranted to elucidate its physicochemical properties, spectral characteristics, and biological activity to fully understand its potential as a lead compound in drug development programs.

References

Spectral Data Analysis of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public experimental data, this document presents a detailed analysis based on predicted spectral values and data from closely related chemical structures. The information herein is intended to serve as a valuable resource for the synthesis, characterization, and further investigation of this and similar compounds.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. These predictions are derived from established principles of spectroscopy and analysis of empirical data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45d2HAr-H (ortho to Br)
~6.85d2HAr-H (ortho to N)
~3.30t4HPiperazine-H (adjacent to SO₂)
~3.20t4HPiperazine-H (adjacent to Ar)
~3.05q2H-SO₂-CH₂-
~1.30t3H-CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~150.0Ar-C (C-N)
~132.0Ar-C (C-H, ortho to Br)
~118.0Ar-C (C-H, ortho to N)
~114.0Ar-C (C-Br)
~50.0Piperazine-C (adjacent to Ar)
~47.0Piperazine-C (adjacent to SO₂)
~45.0-SO₂-CH₂-
~7.5-CH₃

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
334/336[M]⁺˙ (Molecular ion peak, bromine isotope pattern)
255/257[M - C₂H₅SO₂]⁺
241/243[M - SO₂(C₂H₅)]⁺
183/185[Br-Ph-N]⁺
155/157[Br-Ph]⁺
91[C₂H₅SO₂]⁺
86[Piperazine]⁺˙

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2980, ~2850MediumAliphatic C-H stretch
~1590, ~1490StrongAromatic C=C stretch
~1350StrongAsymmetric SO₂ stretch
~1160StrongSymmetric SO₂ stretch
~1240StrongC-N stretch (Aromatic amine)
~1120StrongC-N stretch (Aliphatic amine)
~820Strongp-disubstituted benzene C-H bend (out-of-plane)
~550MediumC-Br stretch

Sample Preparation: KBr pellet

Experimental Protocols

The following are detailed methodologies for the synthesis and spectral analysis of this compound, based on established chemical literature for similar compounds.

Synthesis of this compound

Materials:

  • 1-(4-Bromophenyl)piperazine

  • Ethanesulfonyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (or other suitable aprotic solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectral Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectral data would be obtained using a mass spectrometer with electron ionization (EI) at 70 eV.

  • Infrared Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a potassium bromide (KBr) pellet.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis start Start Materials: 1-(4-Bromophenyl)piperazine Ethanesulfonyl Chloride reaction Reaction in Dichloromethane with Triethylamine at 0°C to RT start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Pure 1-(4-Bromophenyl)-4- (ethylsulfonyl)piperazine purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterization ms Mass Spectrometry (EI) product->ms ir Infrared Spectroscopy (FTIR) product->ir

Caption: Synthesis and spectral analysis workflow.

This technical guide serves as a foundational resource for the scientific community engaged in the study of novel piperazine derivatives. The provided predicted data and experimental protocols are designed to facilitate further research and development in this promising area of medicinal chemistry.

Navigating the Solubility Landscape of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the novel compound 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine. In the realm of drug discovery and development, understanding a compound's solubility is a critical early-stage gatekeeper for its potential as a therapeutic agent. Poor solubility can lead to challenges in formulation, unpredictable bioavailability, and ultimately, clinical failure. This document outlines the available solubility data for structurally similar compounds, provides a detailed experimental protocol for determining the precise solubility of the title compound, and discusses its potential role within the broader context of central nervous system (CNS) drug discovery.

Solubility Profile: An Evidence-Based Estimation

As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents has not been publicly documented. However, valuable insights can be gleaned from the known solubility of its close structural analog, 1-(4-Bromophenyl)piperazine. The primary difference between these two molecules is the presence of an ethylsulfonyl group on the piperazine ring in the title compound. This substitution is expected to influence its polarity and hydrogen bonding capabilities, thereby affecting its solubility.

The qualitative solubility of 1-(4-Bromophenyl)piperazine is summarized in the table below. It is anticipated that this compound will exhibit a broadly similar solubility pattern, although likely with some quantitative differences.

Table 1: Qualitative Solubility of 1-(4-Bromophenyl)piperazine

SolventSolubility Description
Dimethyl Sulfoxide (DMSO)Soluble[1]
MethanolSoluble[1]
Dichloromethane (DCM)Soluble[1]
WaterSlightly Soluble[1][2][3]

This data is for the analogous compound 1-(4-Bromophenyl)piperazine and serves as an estimation for this compound.

The ethylsulfonyl group is a polar, aprotic moiety. Its introduction may slightly decrease solubility in non-polar solvents while potentially having a variable effect in polar solvents, depending on the interplay of crystal lattice energy and solvation.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To ascertain the precise thermodynamic solubility of this compound, the shake-flask method is the gold-standard experimental protocol.[4][5][6][7][8] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials
  • This compound (solid, high purity)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, DMSO, Methanol, Dichloromethane, Acetonitrile)

  • Sealed glass vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

    • Shake the vials for a sufficient duration to reach equilibrium. This typically ranges from 24 to 48 hours, but the exact time should be determined empirically by sampling at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[9]

  • Phase Separation:

    • After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.

    • To further separate the undissolved solid, centrifuge the vials at a high speed.[9]

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any remaining solid microparticles.[9]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated HPLC method to determine the concentration of the dissolved compound.

    • The solubility is reported in units such as mg/mL or µM.

HPLC Quantification Method Development

A reversed-phase HPLC method is generally suitable for the quantification of arylpiperazine derivatives.[10][11][12]

  • Column: A C8 or C18 column is often a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Validation: The HPLC method should be validated for linearity, accuracy, precision, and limits of detection and quantification.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess compound to solvent in vial start->add_excess seal_vial Seal vial add_excess->seal_vial shake Shake at constant temperature (24-48h) seal_vial->shake settle Allow excess solid to settle shake->settle centrifuge Centrifuge to pellet solid settle->centrifuge sample Withdraw supernatant centrifuge->sample filter_sample Filter through 0.22µm filter sample->filter_sample hplc Quantify concentration by HPLC filter_sample->hplc report Report solubility (mg/mL or µM) hplc->report

Solubility Determination Workflow

Role in Drug Discovery: A Hypothetical Perspective

While specific signaling pathways for this compound are not yet defined, the arylpiperazine scaffold is a well-established pharmacophore in CNS drug discovery.[13][14] These compounds are known to interact with various G-protein coupled receptors, particularly serotonin (5-HT) and dopamine receptors, making them attractive candidates for treating a range of neurological and psychiatric disorders.[15][16]

The following diagram illustrates a generalized workflow for the early-stage discovery of a CNS drug candidate, highlighting where solubility assessment is critical.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development target_id Target Identification (e.g., 5-HT Receptor) hit_gen Hit Generation (Arylpiperazine Library) target_id->hit_gen sar Structure-Activity Relationship (SAR) hit_gen->sar adme ADME Profiling sar->adme solubility Solubility Assessment adme->solubility in_vivo In Vivo Efficacy Models adme->in_vivo solubility->sar Feedback for improved design safety Safety & Toxicology in_vivo->safety

CNS Drug Discovery Workflow

In this workflow, after identifying a biological target and generating initial "hit" compounds, the lead optimization phase begins. During this iterative process, medicinal chemists synthesize analogs to improve potency and selectivity (Structure-Activity Relationship). Concurrently, the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties are evaluated. Solubility is a fundamental component of ADME profiling; a compound with excellent potency but poor solubility may be deprioritized or require significant formulation efforts. The data from solubility assessments directly feeds back into the design of new analogs with more favorable physicochemical properties.

References

Potential Biological Activity of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the novel chemical entity, 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine. While direct experimental data for this specific compound is not publicly available, this document extrapolates its potential pharmacological profile based on extensive analysis of structurally similar arylpiperazine and sulfonylpiperazine derivatives. The guide outlines potential therapeutic applications, including oncology, infectious diseases, and central nervous system disorders. Detailed, inferred experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development. Additionally, potential signaling pathways are visualized to offer insights into possible mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction

The arylpiperazine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] The incorporation of a sulfonyl group can further modulate the physicochemical and pharmacological properties of these molecules, often enhancing metabolic stability and target engagement.[2] The subject of this guide, this compound, combines these key structural features, suggesting a high potential for interesting biological activities. Phenylpiperazine compounds are known to exhibit varying degrees of 5-HT receptor blocking activity, which can lead to central neuromodulatory effects.[3] This guide explores the inferred biological potential of this compound based on the activities of its structural analogs.

Chemical Synthesis

A plausible synthetic route for this compound can be inferred from standard organic chemistry principles and published procedures for analogous compounds. A potential two-step synthesis is outlined below.

Synthesis of 1-(4-Bromophenyl)piperazine (Intermediate)

The intermediate, 1-(4-bromophenyl)piperazine, can be synthesized via a nucleophilic aromatic substitution reaction between 1,4-dibromobenzene and piperazine.

Experimental Protocol:

  • To a solution of 1,4-dibromobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add piperazine (2-3 equivalents).

  • Add a base, such as potassium carbonate (K₂CO₃), to the mixture to act as a proton scavenger.

  • Heat the reaction mixture at a temperature ranging from 80-120°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(4-bromophenyl)piperazine.[4][5]

Synthesis of this compound (Final Product)

The final compound can be obtained by the sulfonylation of the intermediate with ethanesulfonyl chloride.

Experimental Protocol:

  • Dissolve 1-(4-bromophenyl)piperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C using an ice bath.

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution.

  • Slowly add ethanesulfonyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow Reactant1 1,4-Dibromobenzene Step1 Nucleophilic Aromatic Substitution Reactant1->Step1 Reactant2 Piperazine Reactant2->Step1 Intermediate 1-(4-Bromophenyl)piperazine Step2 Sulfonylation Intermediate->Step2 Reactant3 Ethanesulfonyl Chloride Reactant3->Step2 Product 1-(4-Bromophenyl)-4- (ethylsulfonyl)piperazine Step1->Intermediate Step2->Product

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related arylpiperazine and sulfonylpiperazine derivatives, this compound is predicted to exhibit a range of biological effects.

Anticancer Activity

Arylpiperazine derivatives have shown significant potential as anticancer agents.[6] Their cytotoxic effects are often mediated through interactions with various molecular targets implicated in cancer pathogenesis.[6]

3.1.1. Potential Signaling Pathways

Many arylpiperazines interact with G protein-coupled receptors (GPCRs), such as serotonin (5-HT) receptors, which are known to be involved in cancer cell proliferation and survival.[1] For instance, antagonism of the 5-HT1A receptor can inhibit cell growth and induce apoptosis in various cancer cell lines.[1]

Diagram of a Plausible Anticancer Signaling Pathway

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR 5-HT1A Receptor AC Adenylate Cyclase GPCR->AC Inhibition Compound 1-(4-Bromophenyl)-4- (ethylsulfonyl)piperazine Compound->GPCR Antagonism cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ERK ERK PKA->ERK CREB CREB ERK->CREB Proliferation Cell Proliferation (Inhibited) CREB->Proliferation

Caption: Hypothetical 5-HT1A receptor-mediated anti-proliferative signaling pathway.

3.1.2. Inferred Quantitative Data from Analogs

The following table summarizes IC50 values of analogous arylpiperazine compounds against various cancer cell lines, suggesting the potential potency of the title compound.

Analog CompoundCancer Cell LineIC50 (µM)Reference
Arylpiperazine Derivative 8DU145 (Prostate)8.25[7][8]
Arylpiperazine Derivative 9LNCaP (Prostate)< 5[7][8]
Arylpiperazine Derivative 15LNCaP (Prostate)< 5[7][8]
Thiazolinylphenyl-piperazine 21MCF-7 (Breast)~25[6]

3.1.3. Experimental Protocol for Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of a novel compound.[9]

  • Cell Seeding: Seed human cancer cell lines (e.g., PC-3, LNCaP, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 or 72 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram of the Cytotoxicity Assay Workflow

Cytotoxicity_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound and Vehicle Control Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Aspirate Medium & Add DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for assessing compound cytotoxicity using the MTT assay.

Antimicrobial Activity

Arylpiperazine derivatives have also been identified as potent broad-spectrum antimicrobial agents.[10]

3.2.1. Inferred Quantitative Data from Analogs

The following table presents the Minimum Inhibitory Concentrations (MICs) for analogous arylpiperazine compounds against various microbial strains.

Analog CompoundMicrobial StrainMIC (µg/mL)Reference
Arylpiperazine 18Staphylococcus epidermidis12.5 - 15.6[10]
Arylpiperazine 20Staphylococcus aureus12.5 - 15.6[10]
Arylpiperazine 26Lactobacillus paracasei12.5 - 15.6[10]
Arylpiperazine 27Candida orthopsilosis12.5 - 15.6[10]
Arylpiperazine 29Candida orthopsilosis12.5 - 15.6[10]

3.2.2. Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

  • Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Central Nervous System (CNS) Activity

Arylpiperazines are well-known for their interactions with CNS receptors, particularly serotonin and dopamine receptors.[11][12] The ethylsulfonyl group may influence the binding affinity and selectivity of the compound.

3.3.1. Potential Receptor Targets and Inferred Binding Affinities

Based on studies of similar sulfonamide derivatives, the title compound may exhibit affinity for various GPCRs.[11][13]

Receptor TargetAnalog TypeBinding Affinity (Ki, nM)Reference
5-HT1ABenzyl sulfonamide derivative8 - 85[11]
Dopamine D2p-xylyl and benzyl derivatives< 100[11]
σ14-benzyl-1-(3-iodobenzylsulfonyl)piperidine0.96[13]
σ24-benzyl-1-(3-iodobenzylsulfonyl)piperidine91.8[13]

3.3.2. Experimental Protocol for GPCR Binding Assay (Radioligand Competition)

This protocol describes a method to determine the binding affinity of the test compound to a specific GPCR.[14][15]

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT1A, D2).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the Ki value.

Diagram of the GPCR Binding Assay Workflow

GPCR_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor-Expressing Cell Membranes Start->Prepare_Membranes Setup_Assay Combine Membranes, Radioligand, & Test Compound in 96-well Plate Prepare_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Filter to Separate Bound & Free Radioligand Incubate->Filter Count Measure Radioactivity with Scintillation Counter Filter->Count Analyze Calculate Ki Value Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand GPCR binding assay.

Conclusion

While direct experimental evidence is currently lacking, the structural features of this compound strongly suggest a high potential for significant biological activity. Based on the extensive literature on analogous arylpiperazine and sulfonylpiperazine derivatives, this compound warrants further investigation as a potential therapeutic agent in oncology, infectious diseases, and for disorders of the central nervous system. The synthetic route is feasible, and established in vitro assays can be readily applied to elucidate its pharmacological profile. This technical guide provides a solid foundation and a clear roadmap for researchers to embark on the exploration of this promising chemical entity.

References

In Silico Modeling of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine is a derivative of the well-established chemical intermediate 1-(4-bromophenyl)piperazine. The piperazine scaffold is a key component in a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS). Derivatives of 1-(4-bromophenyl)piperazine are known to be instrumental in the synthesis of antipsychotic and antidepressant medications.[1][2] The addition of an ethylsulfonyl group to the piperazine nitrogen introduces a potent electron-withdrawing moiety, which can significantly alter the compound's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity. These modifications can, in turn, influence its pharmacokinetic profile and binding affinity to biological targets. This technical guide outlines a comprehensive in silico modeling workflow to characterize the potential pharmacological profile of this compound, providing a framework for its further investigation as a potential therapeutic agent.

Physicochemical Properties and Synthesis Overview

The parent compound, 1-(4-bromophenyl)piperazine, is a white to off-white crystalline powder.[1] It serves as a versatile building block in organic synthesis.[3] The synthesis of this compound would typically involve the reaction of 1-(4-bromophenyl)piperazine with ethylsulfonyl chloride in the presence of a suitable base.

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)piperazine and Predicted Properties of this compound

Property1-(4-Bromophenyl)piperazineThis compound (Predicted)
Molecular Formula C10H13BrN2C12H17BrN2O2S
Molecular Weight 241.13 g/mol [4]333.24 g/mol [5]
Melting Point 91-95 °C[4]Not available
Solubility Soluble in DMSO, methanol; slightly soluble in water[1]Prediction needed
LogP (Predicted) ~2.5~2.8 - 3.2
Topological Polar Surface Area (TPSA) (Predicted) ~15.2 Ų~54.7 Ų

Proposed Biological Targets and Rationale

Based on the known pharmacological activities of bromophenylpiperazine derivatives, which are often associated with antipsychotic and antidepressant effects, the following protein targets are proposed for the in silico investigation of this compound.[6][7][8][9]

  • Dopamine D2 Receptor (D2R): A primary target for most antipsychotic drugs.[7][8][10]

  • Serotonin 5-HT1A Receptor (5-HT1AR): Implicated in both antidepressant and anxiolytic mechanisms.[11][12]

  • Serotonin 5-HT2A Receptor (5-HT2AR): A key target for atypical antipsychotics.[8]

  • Sigma-1 Receptor (σ1R): An intracellular chaperone protein involved in various CNS functions and a target for some psychoactive drugs.[13][14]

In Silico Modeling Workflow

A multi-step computational approach is proposed to elucidate the potential interactions and properties of this compound.

G cluster_0 Ligand & Target Preparation cluster_1 Computational Analysis cluster_2 Analysis & Output 3D_Structure 3D Structure Generation (this compound) Docking Molecular Docking 3D_Structure->Docking ADMET ADMET Prediction 3D_Structure->ADMET Target_Selection Target Selection (D2R, 5-HT1AR, 5-HT2AR, σ1R) PDB_Retrieval Retrieve PDB Structures (e.g., 6CM4, 7E2Y, 5HK1) Target_Selection->PDB_Retrieval Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB_Retrieval->Protein_Prep Protein_Prep->Docking Binding_Affinity Binding Affinity & Pose Analysis Docking->Binding_Affinity MD_Simulation Molecular Dynamics Simulation Stability_Analysis Complex Stability & Interaction Dynamics MD_Simulation->Stability_Analysis Pharmacokinetics Pharmacokinetic & Toxicity Profile ADMET->Pharmacokinetics Binding_Affinity->MD_Simulation SAR Structure-Activity Relationship (SAR) Insights Binding_Affinity->SAR Stability_Analysis->SAR Pharmacokinetics->SAR G cluster_0 Receptor Activation/Blockade cluster_1 G-Protein Signaling cluster_2 Downstream Effects Ligand 1-(4-Bromophenyl)-4- (ethylsulfonyl)piperazine D2R D2 Receptor Ligand->D2R Antagonist? 5HT1AR 5-HT1A Receptor Ligand->5HT1AR Agonist? Gi Gi/o D2R->Gi Activates 5HT1AR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity, Mood Regulation) CREB->Gene_Expression Regulates

References

The Evolving Landscape of 1-(4-Bromophenyl)piperazine: A Technical Guide to its Derivatives and Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the known derivatives and analogs of 1-(4-Bromophenyl)piperazine, a key scaffold in modern medicinal chemistry. This whitepaper offers an in-depth resource for researchers, scientists, and drug development professionals, summarizing the synthesis, biological activities, and structure-activity relationships of this important class of compounds. The guide aims to accelerate research and development in areas such as neuroscience, oncology, and infectious diseases by providing a consolidated repository of quantitative data and experimental methodologies.

1-(4-Bromophenyl)piperazine is a versatile building block in the synthesis of a wide array of biologically active molecules.[1] Its derivatives have shown significant promise in modulating various physiological pathways, primarily through their interactions with neurotransmitter receptors.[2][3][4][5][6] The piperazine moiety, a common feature in many approved drugs, often imparts favorable pharmacokinetic properties to the parent molecule.[7]

This technical guide provides a thorough examination of the chemical space around the 1-(4-Bromophenyl)piperazine core, with a focus on derivatives exhibiting activity as serotonin and dopamine receptor ligands, as well as those with antimicrobial and anticancer properties.

Derivatives and Analogs: A Summary of Biological Activity

Research into derivatives of 1-(4-Bromophenyl)piperazine has yielded compounds with a broad spectrum of pharmacological effects. The following tables summarize the quantitative biological data for some of the most significant analogs.

Serotonin and Dopamine Receptor Ligands

Derivatives of 1-(4-Bromophenyl)piperazine have been extensively investigated as ligands for serotonin (5-HT) and dopamine (D) receptors, which are critical targets for the treatment of various central nervous system (CNS) disorders.[2][3][4][5][6]

Compound IDStructure/ModificationTarget(s)Activity (Ki/IC50)Reference
1 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one5-HT1AKi = 0.78 nM[4]
2 4-(thiophen-3-yl)benzamide N-phenylpiperazine analogD3Ki = 1.4–43 nM[8]
3 4-(thiazolyl-4-yl)benzamide N-piperazine analogD3Ki = 2.5–31 nM[8]
4 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine5-HT6Ki = 13 nM[6]
Antimicrobial and Anticancer Analogs

Beyond the CNS, derivatives of 1-(4-Bromophenyl)piperazine have demonstrated potential as antimicrobial and anticancer agents.

Compound IDStructure/ModificationActivity TypeActivity (MIC/GI50/IC50)Reference
5 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneAntibacterialPromising activity reported[7]
6 Oxygen-heterocyclic-based pyran analogueP-gp inhibitor in MCF-7/ADR cellsIC50 = 5.0–10.7 μM[9]
7 N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinoloneAntibacterial (Gram-positive)MIC of most active compound: 15 µg/L[10]
8 Novel Piperazine Derivative (RL-308)Antibacterial (Shigella flexneri)MIC = 2 µg/mL[11]

Structure-Activity Relationships (SAR)

Systematic studies of 1-(4-Bromophenyl)piperazine derivatives have revealed key structural features that govern their biological activity. For antidepressant activity, quantitative structure-activity relationship (QSAR) models have been developed. These models indicate that descriptors such as Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 are influential for 5-hydroxytryptamine (5-HT) reuptake inhibition, while HOMO, PMI-mag, S_sssN, and Shadow-XZ are important for noradrenaline (NA) reuptake inhibition.[12]

In the context of dopamine receptor ligands, the introduction of functionality into the linker chain of 4-phenylpiperazine derivatives has been shown to improve D3 receptor affinity and selectivity, as well as enhance water solubility.[13] The N-phenylpiperazine moiety in conjunction with a 4-(thiophen-3-yl)benzamide group has been identified as a key pharmacophore for achieving high D3 receptor affinity and selectivity over the D2 receptor.[8]

Experimental Protocols

This guide provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.

General Synthesis of 1-(4-Bromophenyl)piperazine Derivatives

A common synthetic route for creating derivatives involves the reaction of 1-(4-Bromophenyl)piperazine with various electrophiles. For example, the synthesis of 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is achieved by reacting 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 1-(4-bromophenyl)piperazine and formaldehyde in anhydrous ethanol at room temperature.[7]

Detailed Protocol:

  • Dissolve 1 mmol of the 1,2,4-triazole-3-thione derivative in 10 mL of anhydrous ethanol.

  • Add 1 mmol of 4-(4-bromophenyl)piperazine and 5 drops of aqueous formaldehyde solution (37%).

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Purify the product by crystallization from 96% ethanol.[7]

  • Characterize the final product using HRMS, IR, 1H NMR, and 13C NMR spectroscopy.[7]

Radioligand Binding Assays for Receptor Affinity

The binding affinity of novel compounds to serotonin and dopamine receptors is typically determined using competitive radioligand binding assays.

Detailed Protocol for D2 and D3 Dopamine Receptors:

  • Prepare cell membrane homogenates from cells expressing the receptor of interest.

  • Incubate the membrane homogenates with a specific radioligand (e.g., [3H]spiperone for D2/D3 receptors) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the Ki values from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[8]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of antimicrobial compounds is determined using the microdilution method.

Detailed Protocol:

  • Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][11]

Visualizing Molecular Interactions and Pathways

To better understand the relationships and mechanisms of action of these compounds, the following diagrams illustrate key concepts.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start 1-(4-Bromophenyl)piperazine synthesis Chemical Synthesis (e.g., Nucleophilic Substitution, Suzuki Coupling) start->synthesis reagents Electrophiles & Coupling Partners reagents->synthesis purification Purification (Crystallization, Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization binding_assay Receptor Binding Assays (Serotonin, Dopamine) characterization->binding_assay Test Compounds antimicrobial_assay Antimicrobial Assays (MIC, MBC) characterization->antimicrobial_assay anticancer_assay Anticancer Assays (IC50, GI50) characterization->anticancer_assay sar_analysis Structure-Activity Relationship (SAR) binding_assay->sar_analysis antimicrobial_assay->sar_analysis anticancer_assay->sar_analysis qsar_modeling QSAR Modeling sar_analysis->qsar_modeling signaling_pathway ligand Arylpiperazine Ligand (e.g., 5-HT1A Agonist) receptor 5-HT1A Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits cellular_response Cellular Response (e.g., Neuronal Hyperpolarization) g_protein->cellular_response Opens GIRK channels camp cAMP adenylyl_cyclase->camp pka Protein Kinase A camp->pka pka->cellular_response

References

Commercial Sourcing and Technical Guide for 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers, synthesis, purification, and quality control analysis of the chemical intermediate, 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies and comparative data to facilitate procurement and application.

Commercial Availability

This compound, identified by CAS number 1221658-67-8, is available from a select number of specialized chemical suppliers.[1] The table below summarizes key information from identified commercial vendors to aid in the procurement process. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightAdditional Information
ParchemThis compound1221658-67-8C12H17BrN2O2S333.24Specialty chemical supplier.[1]
Amadis ChemicalThis compound1221658-67-8Not SpecifiedNot SpecifiedAvailable for purchase.
Chemical-Suppliers.euThis compound1221658-67-8Not SpecifiedNot SpecifiedListed in product directory.

Synthesis and Purification Protocols

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)piperazine (Intermediate)

This procedure is adapted from a general method for the synthesis of bromination products.[2]

Materials:

  • Appropriate aryl precursor (1 mmol)

  • Aqueous HBr (48%) (1 mL)

  • Dimethyl sulfoxide (DMSO) (1 mL)

  • Aqueous NaOH solution (4 M)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottomed flask, combine the aryl substrate (1 mmol) and aqueous HBr (48%, 1 mL) in DMSO (1 mL).[2]

  • Stir the mixture at 60°C for 2-4 hours.[2]

  • After cooling to room temperature, adjust the pH of the reaction mixture to 7-8 with a 4 M aqueous NaOH solution.[2]

  • Extract the mixture twice with ethyl acetate.[2]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the bromination product.[2]

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds like arylpiperazine derivatives.[3] The choice of solvent is critical for successful purification.

Materials:

  • Crude this compound

  • Appropriate recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)[3]

Procedure:

  • Dissolve the crude product in a minimal amount of the chosen hot solvent to create a saturated solution.[3]

  • If insoluble impurities are present, perform a hot gravity filtration.[3]

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[3]

  • Further cool the flask in an ice bath to maximize crystal yield.[3]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is crucial for its use in drug development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques for this purpose.

Experimental Protocol: HPLC Purity Analysis

This protocol is adapted from a method for the purity analysis of the closely related compound, 1-(4-Bromophenyl)-4-ethylpiperazine, and is suitable for quality control.[4]

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 stationary phase column

  • Mobile phase: Acetonitrile and a phosphate buffer (pH 3.0)[4]

  • This compound reference standard and sample

  • HPLC grade solvents

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable diluent to a final concentration of 100 µg/mL in a 100 mL volumetric flask. Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Chromatographic Conditions:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes to achieve a stable baseline.[4]

    • Inject a blank (diluent) to check for interfering peaks.[4]

    • Inject the standard solution to determine the retention time of the main peak.[4]

    • Inject the sample solution and record the chromatogram.[4]

  • Data Analysis: Determine the purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl group, as well as the methylene protons of the piperazine ring and the ethyl group of the sulfonyl moiety.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, confirming the presence of the bromophenyl, piperazine, and ethylsulfonyl groups.

Visualized Workflows

To further clarify the processes involved in the procurement and analysis of this compound, the following diagrams illustrate key workflows.

procurement_workflow cluster_sourcing Supplier Sourcing & Selection cluster_qc In-House Quality Control Identify Suppliers Identify Suppliers Request Quotes & Lead Times Request Quotes & Lead Times Identify Suppliers->Request Quotes & Lead Times Evaluate Supplier Documentation (CoA, Specs) Evaluate Supplier Documentation (CoA, Specs) Request Quotes & Lead Times->Evaluate Supplier Documentation (CoA, Specs) Select Supplier & Place Order Select Supplier & Place Order Evaluate Supplier Documentation (CoA, Specs)->Select Supplier & Place Order Receive Shipment & Quarantine Receive Shipment & Quarantine Select Supplier & Place Order->Receive Shipment & Quarantine Sample for Analysis Sample for Analysis Receive Shipment & Quarantine->Sample for Analysis Perform Analytical Testing (HPLC, NMR) Perform Analytical Testing (HPLC, NMR) Sample for Analysis->Perform Analytical Testing (HPLC, NMR) Compare Results to Specifications Compare Results to Specifications Perform Analytical Testing (HPLC, NMR)->Compare Results to Specifications Release for Use Release for Use Compare Results to Specifications->Release for Use

Caption: Procurement and Quality Control Workflow for Chemical Intermediates.

analytical_workflow Start Start Sample_Preparation Prepare Sample and Standard Solutions Start->Sample_Preparation HPLC_Analysis Perform HPLC Analysis Sample_Preparation->HPLC_Analysis NMR_Analysis Perform NMR Analysis Sample_Preparation->NMR_Analysis Data_Processing_HPLC Integrate Peaks and Calculate Purity HPLC_Analysis->Data_Processing_HPLC Data_Processing_NMR Assign Peaks and Confirm Structure NMR_Analysis->Data_Processing_NMR Final_Report Generate Certificate of Analysis Data_Processing_HPLC->Final_Report Data_Processing_NMR->Final_Report End End Final_Report->End

Caption: Analytical Workflow for Quality Control of this compound.

References

Methodological & Application

Synthesis of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine from 1-(4-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The arylpiperazine scaffold is a common motif in drug discovery, particularly for central nervous system (CNS) targets. The addition of an ethylsulfonyl group to the piperazine nitrogen can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule, influencing its solubility, metabolic stability, and target-binding affinity. This application note provides a detailed protocol for the synthesis of this compound from 1-(4-Bromophenyl)piperazine.

Reaction Principle

The synthesis involves the nucleophilic substitution reaction of the secondary amine of 1-(4-Bromophenyl)piperazine with ethanesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of solvent and base is crucial for achieving a high yield and purity of the desired product.

Experimental Protocols

Materials and Equipment

  • 1-(4-Bromophenyl)piperazine

  • Ethanesulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure

  • Reaction Setup: To a solution of 1-(4-Bromophenyl)piperazine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.5 eq).

  • Addition of Ethanesulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add ethanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)
1-(4-Bromophenyl)piperazine241.131.01.0
Ethanesulfonyl chloride128.571.21.2
Triethylamine101.191.51.5
Product
This compound333.24-Theoretical Yield: 333.24 mg
ParameterValue
Reaction Time 4-6 hours
Temperature 0 °C to Room Temperature
Solvent Dichloromethane (DCM)
Base Triethylamine (TEA)
Purification Column Chromatography
Expected Yield 85-95%

Visualizations

G cluster_workflow Experimental Workflow start Start setup Reaction Setup: 1-(4-Bromophenyl)piperazine, DCM, TEA start->setup addition Add Ethanesulfonyl Chloride at 0 °C setup->addition reaction Stir at Room Temperature (4-6 hours) addition->reaction workup Aqueous Work-up: NaHCO3, H2O, Brine reaction->workup purification Purification: Column Chromatography workup->purification end Final Product purification->end

Caption: Experimental workflow for the synthesis of this compound.

ReactionPathway reactant1 1-(4-Bromophenyl)piperazine product This compound reactant1->product reactant2 + Ethanesulfonyl chloride reactant2->product conditions Triethylamine, DCM 0 °C to RT conditions->product

Caption: Reaction pathway for the synthesis.

Application Notes and Protocols: 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine as a crucial intermediate in the synthesis of pharmaceutical agents, with a particular focus on the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and obesity. This document includes detailed experimental protocols, quantitative data, and visualizations of the synthetic and biological pathways.

Introduction

This compound is a synthetic intermediate valued for its bifunctional nature. The bromophenyl moiety serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The ethylsulfonylpiperazine group provides a scaffold that can be tailored to interact with biological targets and modulate the physicochemical properties of the final active pharmaceutical ingredient (API). The piperazine core is a common motif in medicinal chemistry, known to influence solubility, basicity, and pharmacokinetic profiles.[1][2] This intermediate is of particular interest in the synthesis of GPR119 agonists, a promising class of drugs for metabolic disorders.[3][4][5]

Physicochemical Properties

PropertyValue
CAS Number 1221658-67-8[6]
Molecular Formula C₁₂H₁₇BrN₂O₂S[6]
Molecular Weight 333.24 g/mol [6]
Appearance Off-white to white solid (predicted)
Solubility Soluble in organic solvents such as Dichloromethane, Ethyl Acetate, and Methanol (predicted)

Synthetic Protocols

The synthesis of a final drug candidate using this compound is typically a multi-step process. The following protocols outline the synthesis of the intermediate itself and its subsequent use in a representative Suzuki-Miyaura coupling reaction to generate a GPR119 agonist scaffold.

Synthesis of 1-(4-Bromophenyl)piperazine (Precursor)

The precursor can be synthesized via several methods. A common approach involves the cyclization of diethanolamine followed by reaction with a substituted aniline.[7]

Protocol:

  • Preparation of bis(2-chloroethyl)amine hydrochloride: In a well-ventilated fume hood, dissolve diethanolamine (0.2 mol) in chloroform (15 mL). Slowly add this solution to a stirred solution of thionyl chloride (0.44 mol) in chloroform (10 mL) while maintaining the temperature below 30°C using an ice-water bath. After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to 50°C for 30 minutes. Cool the mixture to room temperature and collect the resulting solid by suction filtration. Recrystallize the crude product from absolute ethanol to yield white, needle-like crystals of bis(2-chloroethyl)amine hydrochloride.

  • Synthesis of 1-(4-Bromophenyl)piperazine hydrochloride: Dissolve bis(2-chloroethyl)amine hydrochloride (0.07 mol) in water (55 mL) in a round-bottom flask. Add 4-bromoaniline (0.07 mol) and a phase transfer catalyst. Heat the mixture and maintain the pH at approximately 6 by the dropwise addition of a 50% aqueous sodium carbonate solution. Upon reaction completion (indicated by a stable pH), cool the mixture to room temperature. The product, being insoluble in water, will precipitate. Collect the solid by filtration, wash with water and absolute ethanol, and dry to obtain 1-(4-bromophenyl)piperazine hydrochloride.[7]

Synthesis of this compound (Intermediate)

This step involves the sulfonylation of the secondary amine of the piperazine ring.

Generalized Protocol:

  • Dissolution: Dissolve 1-(4-Bromophenyl)piperazine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Sulfonylation: Cool the mixture to 0°C using an ice bath. Slowly add ethanesulfonyl chloride (1.1 eq) dropwise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthesis of a GPR119 Agonist via Suzuki-Miyaura Coupling

The bromophenyl group of the intermediate is readily functionalized using a Suzuki-Miyaura cross-coupling reaction. This example outlines the coupling with a generic pyrimidine-boronic acid to form a core structure found in many GPR119 agonists.[3][5][8]

Generalized Protocol:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired pyrimidine-boronic acid or boronic ester (1.1-1.5 eq), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add an anhydrous solvent system (e.g., 1,4-dioxane/water or toluene). Add a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final GPR119 agonist.

Quantitative Data Summary

The following table summarizes typical yields and purities for the synthetic steps. Note that values for steps 2 and 3 are estimates based on similar reactions reported in the literature, as specific data for these exact transformations are not widely published.

StepReactionReactantsProductTypical Yield (%)Typical Purity (%)
1 Cyclization & ArylationDiethanolamine, 4-Bromoaniline1-(4-Bromophenyl)piperazine48-96%[7][9]>95%[7]
2 Sulfonylation1-(4-Bromophenyl)piperazine, Ethanesulfonyl chlorideThis compound80-95% (estimated)>98% (estimated)
3 Suzuki-Miyaura CouplingThis compound, Pyrimidine-boronic acidPyrimidine-substituted GPR119 Agonist60-90% (estimated)>99% (estimated)

Application in Drug Discovery: GPR119 Agonism

GPR119 is a G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is a key therapeutic strategy for type 2 diabetes.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade that enhances glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1). The primary signaling pathway involves the coupling of the receptor to the Gαs subunit of the heterotrimeric G protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which potentiates the secretion of insulin from pancreatic β-cells (in a glucose-dependent manner) and GLP-1 from intestinal L-cells. GLP-1 further enhances insulin secretion, creating a dual mechanism for improving glycemic control.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR119_Agonist GPR119 Agonist GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds G_protein Gαs GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles (Pancreatic β-cell) PKA->Insulin_Vesicles Potentiates Exocytosis GLP1_Vesicles GLP-1 Vesicles (Intestinal L-cell) PKA->GLP1_Vesicles Potentiates Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion

Caption: GPR119 signaling pathway in pancreatic β-cells and intestinal L-cells.

Experimental Workflow

The overall workflow from the synthesis of the intermediate to its application in generating a biologically active compound is a structured process involving chemical synthesis, purification, and characterization, followed by biological screening.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Analysis & Application Start_Materials Starting Materials (Diethanolamine, 4-Bromoaniline) Reaction1 Cyclization & Arylation Start_Materials->Reaction1 Precursor 1-(4-Bromophenyl)piperazine Reaction2 Sulfonylation Precursor->Reaction2 Intermediate 1-(4-Bromophenyl)-4- (ethylsulfonyl)piperazine Reaction3 Suzuki-Miyaura Coupling Intermediate->Reaction3 Final_Product Final GPR119 Agonist Characterization Characterization (NMR, MS) Final_Product->Characterization Reaction1->Precursor Reaction2->Intermediate Purification Purification (Chromatography) Reaction3->Purification Purification->Final_Product Bio_Assay Biological Assay (cAMP, Insulin/GLP-1 Secretion) Characterization->Bio_Assay

Caption: Overall experimental workflow from synthesis to biological evaluation.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its utility is particularly evident in the construction of novel GPR119 agonists, where the bromophenyl moiety allows for strategic late-stage functionalization via Suzuki-Miyaura coupling. The protocols and data presented herein provide a foundational guide for researchers engaged in the discovery and development of new therapeutics for metabolic diseases.

References

Application of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine in Antidepressant Drug Discovery: A Scoping Review and Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Initial Scoping and a Pivot to a Broader Compound Class

A comprehensive review of the scientific literature and patent databases reveals a significant finding: there is currently no published research detailing the application of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine in the context of antidepressant drug discovery. This specific compound does not appear in studies outlining its synthesis for this purpose, its pharmacological activity at relevant central nervous system (CNS) targets, or its efficacy in preclinical models of depression.

Therefore, the creation of detailed application notes and protocols for this specific molecule is not feasible based on existing data.

However, the core chemical scaffold of the requested compound, an arylpiperazine , is a well-established and highly significant pharmacophore in the development of antidepressant medications. Numerous approved and investigational drugs for depression belong to this class.

This document will, therefore, pivot to provide a detailed overview and research framework for the broader class of arylpiperazine derivatives in antidepressant drug discovery. The methodologies, signaling pathways, and experimental protocols described herein are directly applicable to the investigation of novel compounds like this compound, should a researcher wish to explore its potential.

The Arylpiperazine Scaffold in Antidepressant Drug Discovery

Arylpiperazine derivatives are a cornerstone of modern psychopharmacology. Their privileged structure allows for interaction with a variety of CNS receptors, most notably serotonin (5-HT) and dopamine (D) receptors, which are critically involved in the pathophysiology of depression. The versatility of the arylpiperazine moiety allows for fine-tuning of receptor affinity and functional activity, leading to drugs with diverse pharmacological profiles.

Common Mechanisms of Action

Arylpiperazine antidepressants often exhibit a multi-target mechanism of action, which can include:

  • Serotonin 5-HT1A Receptor Agonism/Partial Agonism: Activation of presynaptic 5-HT1A autoreceptors reduces the firing of serotonin neurons, while activation of postsynaptic receptors is thought to contribute to the therapeutic effects.

  • Serotonin 5-HT2A/2C Receptor Antagonism: Blockade of these receptors can enhance downstream dopamine and norepinephrine release in the prefrontal cortex and is associated with antidepressant and anxiolytic effects.

  • Serotonin Transporter (SERT) Inhibition: Blocking the reuptake of serotonin from the synaptic cleft increases its availability to bind to postsynaptic receptors, a mechanism shared with selective serotonin reuptake inhibitors (SSRIs).

  • Dopamine D2 Receptor Partial Agonism/Antagonism: Modulation of the dopamine system is another key strategy in treating depression, particularly anhedonia (the inability to feel pleasure).

Hypothetical Signaling Pathways for an Arylpiperazine Compound

The following diagram illustrates a potential signaling pathway for a hypothetical arylpiperazine compound with multi-target engagement, a common profile for this class of antidepressants.

Arylpiperazine_Signaling_Pathway Hypothetical Signaling Pathway of an Arylpiperazine Antidepressant cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Arylpiperazine Arylpiperazine SERT SERT Arylpiperazine->SERT Inhibition 5-HT1A_pre 5-HT1A Autoreceptor Arylpiperazine->5-HT1A_pre Agonism 5-HT_Reuptake 5-HT Reuptake SERT->5-HT_Reuptake Mediates 5-HT_Release 5-HT Release 5-HT1A_pre->5-HT_Release Inhibition 5-HT_Vesicle 5-HT 5-HT_Vesicle->5-HT_Release Exocytosis 5-HT_synapse 5-HT 5-HT_Release->5-HT_synapse 5-HT_synapse->5-HT_Reuptake 5-HT1A_post 5-HT1A 5-HT_synapse->5-HT1A_post 5-HT2A 5-HT2A 5-HT_synapse->5-HT2A Therapeutic_Effect Antidepressant Effect 5-HT1A_post->Therapeutic_Effect Leads to 5-HT2A->Therapeutic_Effect Modulates D2 D2 D2->Therapeutic_Effect Modulates Arylpiperazine_post Arylpiperazine Arylpiperazine_post->5-HT1A_post Agonism Arylpiperazine_post->5-HT2A Antagonism Arylpiperazine_post->D2 Partial Agonism

Caption: Hypothetical signaling of a multi-target arylpiperazine antidepressant.

Quantitative Data for Representative Arylpiperazine Antidepressants

To provide a reference for the potential activity of a novel arylpiperazine compound, the following table summarizes the receptor binding affinities (Ki, in nM) of several well-known arylpiperazine-based drugs. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)SERT (Ki, nM)D2 (Ki, nM)
Aripiprazole 4.43.41589.60.34
Brexpiprazole 0.120.471.9-0.3
Vortioxetine 15191.61.6-
Trazodone 4.32.53.6158310

Data are compiled from various public sources and are for comparative purposes.

Experimental Protocols

The following are detailed, generalized protocols for key in vitro and in vivo experiments used to characterize novel arylpiperazine derivatives for antidepressant potential.

In Vitro Protocols

1. Radioligand Binding Assays

This experiment determines the affinity of a test compound for a specific receptor.

  • Objective: To determine the Ki of a test compound at human serotonin (5-HT1A, 5-HT2A, 5-HT2C), dopamine (D2), and serotonin transporter (SERT) sites.

  • Materials:

    • Cell membranes expressing the human receptor of interest (e.g., from CHO or HEK293 cells).

    • Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Mesulergine for 5-HT2C, [3H]Raclopride for D2, [3H]Citalopram for SERT).

    • Test compound (e.g., this compound) at various concentrations.

    • Non-specific binding control (a high concentration of a known ligand for the receptor).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors).

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or the test compound at various concentrations.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate using a cell harvester and wash several times with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of the test compound (the concentration that inhibits 50% of specific binding) using non-linear regression analysis.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assays (e.g., cAMP Assay for 5-HT1A Agonism)

This experiment determines the functional activity of a compound at a G-protein coupled receptor (GPCR).

  • Objective: To determine if a test compound acts as an agonist, antagonist, or partial agonist at the 5-HT1A receptor.

  • Principle: The 5-HT1A receptor is a Gi-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Materials:

    • HEK293 cells stably expressing the human 5-HT1A receptor.

    • Forskolin (an adenylyl cyclase activator).

    • Test compound at various concentrations.

    • A known 5-HT1A agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635).

    • A commercial cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with the test compound or control compounds for a specified time.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

    • For agonist testing, the test compound's ability to inhibit forskolin-stimulated cAMP production is measured.

    • For antagonist testing, the test compound's ability to reverse the inhibitory effect of a known agonist is measured.

    • Plot the data as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Protocols

1. Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to screen for antidepressant-like activity.

  • Objective: To assess the effect of a test compound on depressive-like behavior (immobility) in mice.

  • Materials:

    • Male C57BL/6 mice.

    • Test compound, vehicle control, and a positive control (e.g., imipramine).

    • A transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

    • A video camera and tracking software (or a trained observer).

  • Procedure:

    • Administer the test compound, vehicle, or positive control to the mice (e.g., via intraperitoneal injection) at a specified time before the test (e.g., 30-60 minutes).

    • Gently place each mouse individually into the cylinder of water for a 6-minute session.

    • Record the entire session.

    • Score the duration of immobility (defined as the time the mouse spends floating with only minor movements to keep its head above water) during the last 4 minutes of the session.

    • A significant reduction in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

2. Tail Suspension Test (TST) in Mice

The TST is another common behavioral despair model used to evaluate antidepressant potential.

  • Objective: To assess the effect of a test compound on learned helplessness (immobility) in mice.

  • Materials:

    • Male C57BL/6 mice.

    • Test compound, vehicle control, and a positive control.

    • A tail suspension apparatus (a box with a hook from which to suspend the mice).

    • Tape to secure the tail to the hook.

    • A video camera and tracking software.

  • Procedure:

    • Administer the test compound, vehicle, or positive control as in the FST.

    • Suspend each mouse individually by its tail from the hook using tape (approximately 1 cm from the tip of the tail).

    • Record the 6-minute session.

    • Score the duration of immobility during the session.

    • A significant decrease in immobility time in the test compound group compared to the vehicle group indicates potential antidepressant activity.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the typical workflow for the discovery and preclinical evaluation of a novel arylpiperazine antidepressant.

Drug_Discovery_Workflow Arylpiperazine Antidepressant Discovery Workflow Compound_Design Compound Design & Synthesis In_Vitro_Screening In Vitro Screening (Binding & Functional Assays) Compound_Design->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Lead_Identification->Compound_Design Optimization In_Vivo_Behavioral In Vivo Behavioral Models (FST, TST) Lead_Identification->In_Vivo_Behavioral Promising Compounds Pharmacokinetics Pharmacokinetics (ADME) & Toxicology In_Vivo_Behavioral->Pharmacokinetics Preclinical_Candidate Preclinical Candidate Selection Pharmacokinetics->Preclinical_Candidate

Caption: A typical workflow for arylpiperazine antidepressant discovery.

In_Vivo_Protocol_Logic Logic of In Vivo Behavioral Testing Animal_Acclimation Animal Acclimation Grouping Randomized Grouping (Vehicle, Positive Control, Test Compound) Animal_Acclimation->Grouping Dosing Compound Administration Grouping->Dosing Behavioral_Test Behavioral Test (e.g., FST or TST) Dosing->Behavioral_Test Data_Acquisition Video Recording & Scoring of Immobility Behavioral_Test->Data_Acquisition Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Acquisition->Statistical_Analysis Conclusion Conclusion on Antidepressant-like Effect Statistical_Analysis->Conclusion

Caption: Logical flow of an in vivo behavioral experiment.

Cell-based assays for evaluating the efficacy of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine

Compound Information:

  • Name: this compound

  • Synonyms: Not widely available.

  • CAS Number: 1221658-67-8[1]

  • Structure:

    • A piperazine ring is central to the molecule.

    • One nitrogen of the piperazine is substituted with a 4-bromophenyl group.

    • The other nitrogen is substituted with an ethylsulfonyl group.

Introduction:

Piperazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and psychoactive effects. The incorporation of a piperazine moiety can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs, particularly the presence of a halogenated phenyl ring and a sulfonyl group, suggest potential utility as a therapeutic agent, particularly in oncology.

These application notes provide a comprehensive suite of cell-based assays to evaluate the efficacy of this compound, focusing on its potential anticancer properties. The protocols are designed for researchers in drug discovery and development to assess the compound's cytotoxicity, mechanism of action, and impact on key cellular signaling pathways.

Hypothetical Mechanism of Action

Based on the common mechanisms of action for similar anticancer compounds, we hypothesize that this compound may exert its effects by inducing apoptosis in cancer cells through the inhibition of a critical cell survival signaling pathway, such as the PI3K/Akt/mTOR pathway. The following assays are designed to test this hypothesis.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for evaluating the efficacy of this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Pathway Analysis A Select Cancer Cell Lines B Cell Viability/Cytotoxicity Assay (MTT/XTT) A->B C Determine IC50 B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Western Blot for Apoptosis Markers (Caspase-3, PARP) D->F G Western Blot for PI3K/Akt/mTOR Pathway Proteins F->G H Kinase Activity Assay (Optional) G->H

Caption: Experimental workflow for the cell-based evaluation of this compound.

Data Presentation: Summary of Quantitative Data

The following table structure should be used to summarize the quantitative data obtained from the described assays.

AssayCell LineParameter MeasuredThis compound (Concentration)Positive ControlVehicle Control
Cell Viability (MTT) MCF-7IC50 (µM)TBDDoxorubicinDMSO
A549IC50 (µM)TBDDoxorubicinDMSO
Apoptosis (Annexin V/PI) MCF-7% Apoptotic CellsTBDStaurosporineDMSO
A549% Apoptotic CellsTBDStaurosporineDMSO
Cell Cycle Analysis MCF-7% G2/M ArrestTBDNocodazoleDMSO
A549% G2/M ArrestTBDNocodazoleDMSO
Western Blotting MCF-7p-Akt/Akt RatioTBDWortmanninDMSO
A549p-Akt/Akt RatioTBDWortmanninDMSO

TBD: To Be Determined

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and positive controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve fitting software.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This assay quantifies the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution. Incubate in the dark.

  • Analysis: Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in a signaling pathway.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cells in RIPA buffer and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by this compound.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Scale-up Synthesis of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scale-up synthesis of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine, a key intermediate in the development of various pharmaceutical agents. The synthesis is presented as a two-step process, offering alternative routes for the formation of the initial intermediate, 1-(4-Bromophenyl)piperazine, to accommodate different starting materials and scalability requirements.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of the target compound.

Step 1: Synthesis of 1-(4-Bromophenyl)piperazine

MethodStarting MaterialsProductYield (%)Purity (%)Reference
A: Buchwald-Hartwig Amination 1,4-Dibromobenzene, Piperazine1-(4-Bromophenyl)piperazine~85-95%>95%[1]
B: Diethanolamine Route Diethanolamine, 4-Bromoaniline1-(4-Bromophenyl)piperazine Hydrochloride48.3%95.7%[2]

Step 2: Sulfonylation of 1-(4-Bromophenyl)piperazine

ReactionReactantsProductYield (%)Purity (%)
Sulfonylation 1-(4-Bromophenyl)piperazine, Ethanesulfonyl chlorideThis compoundData not availableData not available

Experimental Protocols

Step 1: Synthesis of 1-(4-Bromophenyl)piperazine

Two alternative methods are provided for the synthesis of the key intermediate, 1-(4-Bromophenyl)piperazine.

Method A: Buchwald-Hartwig Amination [1]

This method is a high-yield, palladium-catalyzed cross-coupling reaction.

  • Materials:

    • 1,4-Dibromobenzene

    • Piperazine

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., BINAP)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous)

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,4-dibromobenzene, piperazine, sodium tert-butoxide, the palladium catalyst, and the phosphine ligand in anhydrous toluene.

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(4-bromophenyl)piperazine.

Method B: Synthesis from Diethanolamine and 4-Bromoaniline [2]

This route involves the formation of a bis(2-chloroethyl)amine intermediate followed by cyclization with 4-bromoaniline.

  • Materials:

    • Diethanolamine

    • Thionyl chloride (SOCl₂)

    • Chloroform

    • 4-Bromoaniline

    • Sodium carbonate

    • Water

  • Procedure:

    • Formation of bis(2-chloroethyl)amine hydrochloride: In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve thionyl chloride in chloroform. Slowly add a mixture of diethanolamine and chloroform dropwise, maintaining the reaction temperature below 30 °C. After the addition, allow the reaction to proceed at room temperature for 1 hour, then heat to 50 °C for 30 minutes. Cool to room temperature and collect the solid product by suction filtration. Recrystallize from absolute ethanol.

    • Cyclization: Dissolve the obtained bis(2-chloroethyl)amine hydrochloride in water in a four-necked flask. Heat to dissolve completely, then add 4-bromoaniline. Maintain the pH of the reaction mixture at 6 by the dropwise addition of a 50% sodium carbonate aqueous solution.

    • After the reaction is complete (pH no longer decreases), cool the mixture to room temperature.

    • Filter the precipitate, wash with water and absolute ethanol, and dry to obtain 1-(4-bromophenyl)piperazine hydrochloride.

    • To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., sodium hydroxide) and extracted with an organic solvent.

Step 2: Synthesis of this compound

This protocol is adapted from a general procedure for the sulfonylation of piperazine derivatives.

  • Materials:

    • 1-(4-Bromophenyl)piperazine

    • Ethanesulfonyl chloride

    • Triethylamine (or another suitable base like pyridine)

    • Dichloromethane (anhydrous)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve 1-(4-bromophenyl)piperazine in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine, followed by the dropwise addition of ethanesulfonyl chloride.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1_reactants Step 1 Reactants cluster_intermediate Intermediate cluster_step2_reactants Step 2 Reactants cluster_product Final Product r1a 1,4-Dibromobenzene intermediate 1-(4-Bromophenyl)piperazine r1a->intermediate Method A: Buchwald-Hartwig Amination r1b Piperazine r1b->intermediate Method A: Buchwald-Hartwig Amination r2a Diethanolamine r2a->intermediate Method B: Diethanolamine Route r2b 4-Bromoaniline r2b->intermediate Method B: Diethanolamine Route product 1-(4-Bromophenyl)-4- (ethylsulfonyl)piperazine intermediate->product r3 Ethanesulfonyl chloride r3->product

References

Application Notes and Protocols: 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine as a Putative CCR1 Antagonist for Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a resource for the investigation of C-C Chemokine Receptor 1 (CCR1) antagonists in the context of inflammation. While the focus of this document is the compound 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine , a thorough search of publicly available scientific literature and databases did not yield specific data on its activity as a CCR1 antagonist. Therefore, the quantitative data and certain specific parameters within the protocols are based on well-characterized, structurally related, or functionally analogous CCR1 antagonists. These are intended to serve as a guide and a starting point for the experimental evaluation of this compound.

Introduction

C-C Chemokine Receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a critical role in the inflammatory response.[1][2] It is primarily expressed on the surface of various leukocytes, including monocytes, macrophages, neutrophils, and T cells.[3] The binding of its cognate chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 triggers a signaling cascade that leads to leukocyte chemotaxis, activation, and recruitment to sites of inflammation.[2] Given its central role in mediating inflammatory cell migration, CCR1 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[4][5][6]

This compound is a synthetic compound belonging to the phenylpiperazine class, a scaffold present in numerous biologically active molecules. The ethylsulfonyl moiety suggests a potential for interaction with biological targets through hydrogen bonding and polar interactions. While its specific biological activity is not yet publicly documented, its structural features warrant investigation into its potential as a CCR1 antagonist for the modulation of inflammatory processes.

Data Presentation: Comparative Efficacy of Known CCR1 Antagonists

To provide a framework for evaluating the potential potency of this compound, the following tables summarize the in vitro activities of several well-studied CCR1 antagonists. These values are highly dependent on the specific assay conditions, cell types, and ligands used.

Table 1: In Vitro Potency of Selected CCR1 Antagonists in Binding Assays

CompoundAssay TypeCell Line/Membrane SourceRadioligandKi (nM)Reference
BX471Radioligand BindingHuman CCR1-transfected[¹²⁵I]-MIP-1α1[6]
MLN3897Radioligand BindingTHP-1 cells[¹²⁵I]-MIP-1α1.3[6]
CP-481,715Radioligand BindingHuman CCR1-transfected[¹²⁵I]-CCL34.2[5]
AZD-4818Radioligand BindingHuman CCR1-transfected[¹²⁵I]-CCL30.8[5]

Table 2: In Vitro Potency of Selected CCR1 Antagonists in Functional Assays

CompoundAssay TypeCell LineChemoattractant/AgonistIC₅₀ (nM)Reference
BX471ChemotaxisTHP-1CCL310[6]
MLN3897ChemotaxisTHP-1CCL33[6]
CP-481,715Calcium FluxTHP-1CCL320[5]
AZD-4818Calcium FluxHuman monocytesCCL31.2[5]
CCR1 antagonist 9Calcium FluxNot SpecifiedNot Specified6.8[3]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of a putative CCR1 antagonist like this compound.

Protocol 1: CCR1 Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing human CCR1 (e.g., HEK293-hCCR1) or from a cell line that endogenously expresses CCR1 (e.g., THP-1).

  • Radioligand: [¹²⁵I]-CCL3 or [¹²⁵I]-CCL5 (MIP-1α or RANTES).

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: A high concentration of a known, unlabeled CCR1 ligand (e.g., 1 µM CCL3).

  • Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate.

  • Scintillation Counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand at a concentration close to its Kd, and 50 µL of the test compound dilution.

  • To determine non-specific binding, add 50 µL of the unlabeled CCR1 ligand in place of the test compound.

  • To determine total binding, add 50 µL of assay buffer in place of the test compound.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (assay buffer without BSA).

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: Chemotaxis Assay (Transwell Migration)

This assay assesses the ability of a test compound to inhibit the directed migration of CCR1-expressing cells towards a chemoattractant.

Materials:

  • Cells: A human monocytic cell line (e.g., THP-1) or primary human monocytes.

  • Chemoattractant: Recombinant human CCL3 or CCL5.

  • Test Compound: this compound, serially diluted.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Transwell Inserts: 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).

  • Detection Reagent: Calcein-AM or similar cell viability dye.

  • Fluorescence Plate Reader.

Procedure:

  • Culture CCR1-expressing cells and resuspend them in assay medium at a concentration of 1-2 x 10⁶ cells/mL.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

  • In the lower chamber of the Transwell plate, add the chemoattractant (e.g., 10 nM CCL3) in assay medium. For negative control wells, add assay medium only.

  • Place the Transwell insert into the lower chamber.

  • Add 50-100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

  • After incubation, carefully remove the insert. Remove any non-migrated cells from the top of the membrane with a cotton swab.

  • Quantify the migrated cells in the lower chamber by adding a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence on a plate reader.

Data Analysis:

  • Subtract the background fluorescence from the negative control wells.

  • Calculate the percentage inhibition of chemotaxis for each concentration of the test compound relative to the vehicle-treated control.

  • Plot the percentage inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Protocol 3: Calcium Mobilization Assay

This functional assay measures the ability of a test compound to block the transient increase in intracellular calcium concentration that occurs upon CCR1 activation.

Materials:

  • Cells: A cell line expressing CCR1 (e.g., THP-1 or HEK293-hCCR1).

  • Agonist: Recombinant human CCL3 or CCL5.

  • Test Compound: this compound, serially diluted.

  • Calcium-sensitive Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.

  • Fluorescence Plate Reader with automated injection capability (e.g., FLIPR).

Procedure:

  • Harvest CCR1-expressing cells and resuspend them in assay buffer.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Wash the cells to remove excess dye and resuspend them in assay buffer.

  • Dispense the cell suspension into a 96-well black, clear-bottom plate.

  • Add various concentrations of the test compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

  • Measure the baseline fluorescence using the plate reader.

  • Inject the CCR1 agonist (e.g., CCL3 at its EC₅₀ concentration) into the wells and immediately measure the change in fluorescence over time.

Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Calculate the percentage inhibition of the calcium flux for each concentration of the test compound relative to the vehicle-treated control.

  • Plot the percentage inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Mandatory Visualizations

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokines Chemokines (CCL3, CCL5) CCR1 CCR1 Chemokines->CCR1 Binds G_protein Gαi Gβγ CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_flux Ca²⁺ Release IP3_DAG->Ca_flux PKC Protein Kinase C (PKC) IP3_DAG->PKC Response Chemotaxis & Inflammatory Response Ca_flux->Response PKC->Response Antagonist 1-(4-Bromophenyl)-4- (ethylsulfonyl)piperazine (Putative CCR1 Antagonist) Antagonist->CCR1 Inhibits

Caption: Simplified CCR1 signaling pathway and the putative inhibitory action of this compound.

Experimental_Workflow Start Compound Synthesis (this compound) Binding In Vitro Binding Assay (Determine Ki) Start->Binding Functional In Vitro Functional Assays Binding->Functional Chemotaxis Chemotaxis Assay (Determine IC₅₀) Functional->Chemotaxis Calcium Calcium Mobilization Assay (Determine IC₅₀) Functional->Calcium Selectivity Selectivity Profiling (vs. other chemokine receptors) Chemotaxis->Selectivity Calcium->Selectivity InVivo In Vivo Efficacy Models (e.g., CIA, EAE) Selectivity->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Lead Lead Candidate PKPD->Lead Logical_Relationship Inflammation Inflammatory Disease Leukocyte Leukocyte Recruitment Inflammation->Leukocyte is driven by CCR1_Activation CCR1 Activation by Chemokines (CCL3, CCL5) Leukocyte->CCR1_Activation is mediated by Antagonist 1-(4-Bromophenyl)-4- (ethylsulfonyl)piperazine (CCR1 Antagonist) CCR1_Activation->Antagonist is blocked by Inhibition Inhibition of Leukocyte Migration Antagonist->Inhibition leads to Therapeutic Therapeutic Potential Inhibition->Therapeutic provides

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.

Issue 1: Low Recovery After Recrystallization

Symptoms: A significant loss of product is observed after the recrystallization process.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent Choice The compound may be too soluble in the chosen solvent, even at low temperatures. Perform a solvent screen to identify a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Excessive Solvent Volume Using too much solvent will result in a portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization Crystals forming too quickly during cooling can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.
Incomplete Precipitation The cooling temperature may not be low enough for maximum precipitation. After initial cooling, chill the flask in an ice bath or refrigerator to maximize crystal formation.

Troubleshooting Workflow: Low Recrystallization Yield

start Low Recovery After Recrystallization cause1 Check Solvent System start->cause1 cause2 Review Solvent Volume start->cause2 cause3 Optimize Cooling Process start->cause3 solution1 Perform solvent screen to find optimal solvent(s). cause1->solution1 solution2 Use minimum amount of hot solvent for dissolution. cause2->solution2 solution3 Ensure slow cooling to promote pure crystal growth. cause3->solution3

Caption: Troubleshooting workflow for low recrystallization yield.

Issue 2: Poor Separation in Column Chromatography

Symptoms: Fractions collected from the column show a mixture of the desired product and impurities, as determined by TLC or other analytical methods.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase The eluent system may not have the correct polarity to effectively separate the components. Systematically test different solvent systems with varying polarities using TLC to find the optimal mobile phase that provides good separation (Rf values ideally between 0.2 and 0.5 and well-resolved spots).
Column Overloading Applying too much crude material to the column can lead to broad bands and poor separation. Use an appropriate amount of crude product relative to the amount of stationary phase (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).
Improper Column Packing Cracks, channels, or an uneven surface in the stationary phase can lead to uneven solvent flow and band broadening. Ensure the column is packed uniformly and the top surface of the silica gel is level and protected with a layer of sand.
Sample Application Applying the sample in a large volume of strong solvent can cause the initial band to be too wide. Dissolve the crude material in a minimal amount of the mobile phase or a weak solvent, or alternatively, dry-load the sample onto a small amount of silica gel.

Troubleshooting Workflow: Poor Column Chromatography Separation

start Poor Separation in Column Chromatography cause1 Evaluate Mobile Phase start->cause1 cause2 Check Sample Load start->cause2 cause3 Inspect Column Packing start->cause3 cause4 Review Sample Application start->cause4 solution1 Optimize eluent system using TLC. cause1->solution1 solution2 Reduce the amount of crude material loaded. cause2->solution2 solution3 Ensure proper and uniform column packing. cause3->solution3 solution4 Apply sample in a minimal volume of weak solvent or dry-load. cause4->solution4

Caption: Troubleshooting workflow for poor column chromatography separation.

Issue 3: Product Precipitation in Preparative HPLC System

Symptoms: The product precipitates in the tubing, column, or detector of the HPLC system, leading to pressure increases and potential system blockage.

Possible Causes & Solutions:

CauseSolution
Poor Solubility in Mobile Phase The chosen mobile phase may not be strong enough to keep the purified, concentrated product in solution. Increase the proportion of the organic solvent in the mobile phase if using reversed-phase chromatography.
Sample Overloading Injecting a sample that is too concentrated can lead to precipitation upon mixing with the mobile phase. Dilute the sample in the mobile phase or a suitable solvent before injection.
pH Effects For ionizable compounds, the pH of the mobile phase can significantly affect solubility. Adjust the pH of the aqueous component of the mobile phase to enhance the solubility of the compound. For basic compounds like piperazine derivatives, a slightly acidic mobile phase may improve solubility.[1]

Troubleshooting Workflow: HPLC Precipitation Issues

start Product Precipitation in HPLC cause1 Assess Mobile Phase Composition start->cause1 cause2 Check Sample Concentration start->cause2 cause3 Evaluate Mobile Phase pH start->cause3 solution1 Increase organic solvent ratio. cause1->solution1 solution2 Dilute sample before injection. cause2->solution2 solution3 Adjust pH to improve solubility. cause3->solution3

Caption: Troubleshooting workflow for HPLC precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the purification of this compound by recrystallization?

A1: A good starting point for recrystallization is to test polar protic solvents like ethanol or isopropanol, as well as solvent mixtures such as ethanol/water or ethyl acetate/hexanes. For a related compound, 1-(4-Bromophenyl)piperazine Hydrochloride, recrystallization from absolute ethanol has been reported to yield white needle-like crystals.[2]

Q2: How can I develop a suitable mobile phase for column chromatography of this compound?

A2: Mobile phase development should begin with thin-layer chromatography (TLC) analysis. Start with a moderately polar solvent system like ethyl acetate/hexanes or dichloromethane/methanol. Adjust the solvent ratio to achieve an Rf value of approximately 0.3 for the desired compound. This will likely provide good separation on a silica gel column.

Q3: What type of column and mobile phase should I use for preparative HPLC purification?

A3: For a compound like this compound, a reversed-phase C18 column is a common and effective choice.[3] A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier like acetonitrile or methanol.[3][4] A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, is often effective for separating impurities.

Q4: My purified product still shows impurities by NMR. What are the next steps?

A4: If a single purification technique is insufficient, a combination of methods may be necessary. For example, you can perform column chromatography to remove the bulk of the impurities, followed by recrystallization or preparative HPLC to achieve higher purity. It is also important to ensure that the impurities are not being introduced from contaminated solvents or glassware.

Q5: Are there any known stability issues with sulfonylpiperazine derivatives that I should be aware of during purification?

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Hot): If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography
  • Column Preparation: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen mobile phase (e.g., ethyl acetate/hexanes) and pour it into the column, allowing it to pack uniformly without air bubbles. Add another layer of sand on top of the silica gel bed.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent. Carefully apply the sample to the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.[5]

  • Elution: Add the mobile phase to the column and begin collecting fractions. The flow rate can be increased by applying positive pressure with a pump or inert gas.[5]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Protocol 3: Preparative HPLC
  • System Preparation: Equilibrate the preparative HPLC system, including the C18 column, with the initial mobile phase composition (e.g., a mixture of water with 0.1% formic acid and acetonitrile) until a stable baseline is achieved.[3]

  • Sample Preparation: Dissolve the partially purified or crude sample in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[3]

  • Injection and Separation: Inject the sample onto the column. Run a gradient method, for example, starting with a low percentage of acetonitrile and increasing it over time to elute the compounds based on their hydrophobicity.

  • Fraction Collection: Collect fractions based on the UV detector signal, corresponding to the elution of the desired product peak.

  • Product Recovery: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to obtain the purified product.

General Workflow for Purification Method Selection

start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No / Oily purity_check1 Check Purity (TLC, NMR, LC-MS) recrystallization->purity_check1 purity_check2 Check Purity (TLC, NMR, LC-MS) column_chrom->purity_check2 purity_check1->column_chrom Purity < 95% final_product Pure Product purity_check1->final_product Purity > 95% purity_check2->final_product Purity > 95% prep_hplc Consider Preparative HPLC for high purity purity_check2->prep_hplc Purity < 95% prep_hplc->final_product

Caption: A general workflow for selecting a purification method.

References

Common side reactions in the synthesis of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesis of the precursor, 1-(4-Bromophenyl)piperazine, is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Low yields in the synthesis of 1-(4-Bromophenyl)piperazine, often prepared via methods like the Buchwald-Hartwig amination, can stem from several factors.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical. If you are experiencing low yields, consider screening different combinations. For instance, if a strong base like sodium tert-butoxide is causing decomposition, switching to a weaker base such as potassium phosphate or cesium carbonate may be beneficial.[1]

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

Q2: I am observing significant amounts of 1,4-bis(4-Bromophenyl)piperazine as a byproduct. How can I minimize its formation?

The formation of the disubstituted piperazine is a common issue.

Mitigation Strategies:

  • Use of Excess Piperazine: Employing a significant excess of piperazine (typically 5-10 equivalents) can statistically favor the mono-arylation product.

  • Slow Addition of the Aryl Halide: Adding the 1,4-dibromobenzene or other aryl halide slowly to the reaction mixture can help to control the reaction and minimize the formation of the disubstituted byproduct.

  • Protecting Group Strategy: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step.

Q3: During the final step, the reaction of 1-(4-Bromophenyl)piperazine with ethanesulfonyl chloride, my yield is low and I'm isolating a sticky, acidic byproduct. What is likely happening?

The primary suspect for this issue is the hydrolysis of ethanesulfonyl chloride. Sulfonyl chlorides are highly reactive and sensitive to moisture.[2]

Explanation:

Ethanesulfonyl chloride readily reacts with water to form ethanesulfonic acid and hydrochloric acid gas (HCl).[2] This not only consumes your reagent but also introduces acid into your reaction mixture, which can protonate the piperazine nitrogen, rendering it unreactive.

Preventative Measures:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere. Use anhydrous solvents.

  • High-Quality Reagents: Use a fresh or properly stored bottle of ethanesulfonyl chloride. Over time, exposure to atmospheric moisture can lead to degradation.

  • Reaction Temperature: The reaction is typically performed at a low temperature (e.g., 0 °C) to control its exothermicity and minimize side reactions.

Q4: I am concerned about the potential for di-sulfonylation of the piperazine ring. Is this a common side reaction?

While theoretically possible if there were any unreacted piperazine starting material from the first step, the primary side reaction of concern is typically hydrolysis of the sulfonyl chloride. The mono-N-substituted piperazine, 1-(4-Bromophenyl)piperazine, has only one secondary amine available for sulfonylation, making di-sulfonylation on the same molecule impossible. However, if your starting material is contaminated with piperazine, 1,4-bis(ethylsulfonyl)piperazine could form.

Data Presentation: Common Impurities and Side Products

The following table summarizes potential impurities that may be encountered during the synthesis of this compound.

Impurity/Side Product Potential Source Mitigation Strategy
Unreacted 1-(4-Bromophenyl)piperazineIncomplete reaction during the sulfonylation step.Monitor reaction progress (TLC, LC-MS); ensure sufficient reaction time and appropriate temperature.
Ethanesulfonic AcidHydrolysis of ethanesulfonyl chloride by moisture.[2]Use anhydrous solvents and reagents; conduct the reaction under an inert atmosphere.
1,4-bis(4-Bromophenyl)piperazineA common byproduct in the synthesis of the precursor, 1-(4-Bromophenyl)piperazine.Use excess piperazine or a mono-protected piperazine during the initial synthesis. Purify the precursor before use.
Unreacted 1,4-DibromobenzeneIncomplete reaction during the synthesis of the precursor.Optimize reaction conditions for the Buchwald-Hartwig amination; purify the precursor.
PiperazineUnreacted starting material from the precursor synthesis.Use a stoichiometric amount or slight excess of the aryl halide in the first step; purify the precursor.
1,4-bis(ethylsulfonyl)piperazineReaction of ethanesulfonyl chloride with unreacted piperazine impurity.Ensure the purity of the 1-(4-Bromophenyl)piperazine starting material.

Experimental Protocols

A detailed experimental protocol for a key step in the synthesis is provided below.

Protocol: N-Sulfonylation of 1-(4-Bromophenyl)piperazine

Materials:

  • 1-(4-Bromophenyl)piperazine

  • Ethanesulfonyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (or another suitable base)

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 1-(4-Bromophenyl)piperazine (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1 to 1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add ethanesulfonyl chloride (1.0 to 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield or Impure Product in Final Synthesis Step check_precursor Is the 1-(4-Bromophenyl)piperazine precursor pure? start->check_precursor purify_precursor Purify precursor via column chromatography or recrystallization. check_precursor->purify_precursor No check_conditions Are the reaction conditions strictly anhydrous? check_precursor->check_conditions Yes purify_precursor->check_conditions implement_anhydrous Use flame-dried glassware, anhydrous solvents, and an inert atmosphere. check_conditions->implement_anhydrous No check_reagents Are the reagents (especially ethanesulfonyl chloride) of high quality? check_conditions->check_reagents Yes implement_anhydrous->check_reagents use_fresh_reagents Use fresh or properly stored reagents. check_reagents->use_fresh_reagents No check_temp Was the reaction temperature controlled (e.g., 0 °C)? check_reagents->check_temp Yes use_fresh_reagents->check_temp control_temp Maintain low temperature during addition of sulfonyl chloride. check_temp->control_temp No final_product Pure 1-(4-Bromophenyl)-4- (ethylsulfonyl)piperazine check_temp->final_product Yes control_temp->final_product

References

Overcoming solubility issues with 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. Why is this happening and what can I do?

A1: This is a common phenomenon known as "crashing out" and occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where it has poor solubility.[1][2] The piperazine moiety in your compound is basic, but the overall structure, including the bromophenyl and ethylsulfonyl groups, contributes to its lipophilicity, leading to low aqueous solubility.[1][3]

To address this, you can:

  • Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated in cell-based assays.[1][4] It is recommended to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line.[4]

  • Lower the pH of your aqueous buffer: The basic piperazine nitrogen can be protonated at a lower pH, increasing the compound's polarity and aqueous solubility.[1][5] If your assay permits, adjusting the pH to a more acidic range may prevent precipitation.

  • Use a co-solvent: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol 400 (PEG 400) can be used, though their compatibility with your specific assay must be verified.[][7]

  • Employ solubilizing excipients: Cyclodextrins and surfactants can encapsulate or form micelles around your compound, respectively, to enhance its aqueous solubility.[8][9][10]

Q2: What is the recommended method for preparing a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO.[2] This allows for the addition of a minimal volume of the stock solution to your aqueous assay buffer, keeping the final DMSO concentration low. Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize water absorption and degradation.[4]

Q3: How can I determine the solubility of this compound in my specific assay buffer?

A3: You can determine the solubility through two common methods: kinetic solubility and thermodynamic (or equilibrium) solubility.

  • Kinetic solubility is a high-throughput method that measures the concentration at which a compound precipitates when a DMSO stock is added to an aqueous buffer.[11][12][13] This is often more representative of how compounds are handled in screening assays.

  • Thermodynamic solubility is the true equilibrium solubility of the compound in a given buffer.[13][14] This method involves equilibrating an excess of the solid compound in the buffer over a longer period (e.g., 24-48 hours).[2]

Detailed protocols for both methods are provided in the "Experimental Protocols" section below.

Q4: Are there any alternative formulation strategies if simple co-solvents are not sufficient or interfere with my assay?

A4: Yes, several advanced formulation strategies can be considered:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming water-soluble inclusion complexes.[8][9][15] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[8]

  • Surfactant Micelles: Surfactants form micelles in aqueous solutions that can solubilize poorly soluble drugs.[16][17] For cell-based assays, non-ionic surfactants like Tween® 20 or Tween® 80 are generally preferred due to their lower cytotoxicity compared to ionic surfactants.[17][18]

  • Salt Formation: Since the piperazine group is basic, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate) can significantly increase aqueous solubility.[1][19]

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Buffer

This is a primary challenge when working with hydrophobic compounds like this compound.

Observation Potential Cause Troubleshooting Steps
Immediate and heavy precipitation upon dilution of DMSO stock.The compound's aqueous solubility is very low, and the final concentration in the assay exceeds its solubility limit.1. Decrease the final compound concentration: If possible, test a lower concentration range. 2. Increase the final DMSO concentration: Ensure the final DMSO concentration is as high as your assay allows (typically up to 0.5%) without causing toxicity.[1][4] 3. pH Adjustment: If your assay is not pH-sensitive, lower the pH of the aqueous buffer to increase the ionization of the piperazine moiety.[1][5]
The solution is initially clear but becomes cloudy or shows precipitation over time.The compound has poor kinetic solubility and is slowly precipitating out of a supersaturated solution.1. Prepare fresh dilutions: Make your working solutions immediately before use. 2. Incorporate a solubilizing agent: Consider adding a low concentration of a biocompatible surfactant (e.g., Tween® 80) or a cyclodextrin to your assay buffer to stabilize the compound in solution.[8][9][17]
Precipitation is observed in some wells of a multi-well plate but not others.Inconsistent mixing or temperature gradients across the plate.1. Ensure thorough mixing: After adding the compound stock, mix the plate well using a plate shaker. 2. Pre-warm components: Ensure both the assay buffer and the plate are at the same temperature before adding the compound.
Data Presentation: Solubility Enhancement Strategies

The following table summarizes potential solubility enhancement strategies and key considerations:

Strategy Mechanism Typical Concentration Range Advantages Potential Disadvantages
Co-solvents (e.g., DMSO, Ethanol) Increase the polarity of the bulk solvent.[]<1% for cell-based assays.[2]Simple to implement.Can affect enzyme activity or cell viability at higher concentrations.[7][20]
pH Adjustment Increases the ionization of the basic piperazine moiety, enhancing aqueous solubility.[1][5]Assay-dependent; aim for a pH where the compound is sufficiently protonated.Can be very effective for basic compounds.[]Not suitable for assays that are sensitive to pH changes.
Cyclodextrins (e.g., HP-β-CD) Encapsulate the hydrophobic compound in a hydrophilic shell.[8][9][15]1-10 mMGenerally low cytotoxicity.[20]Can sometimes interfere with compound-target binding.
Surfactants (e.g., Tween® 80) Form micelles that sequester the hydrophobic compound.[16][17]Above the critical micelle concentration (CMC).Can significantly increase solubility.May disrupt cell membranes or interfere with protein function at higher concentrations.[18]

Experimental Protocols

Protocol 1: Kinetic Solubility Determination

This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.[11][12]

Materials:

  • This compound

  • 100% Anhydrous DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent for UV-based detection)

  • Plate reader with nephelometry or UV-Vis capabilities

Procedure:

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: In the 96-well plate, perform a serial dilution of the DMSO stock solution with the aqueous assay buffer to achieve a range of final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.) and a constant final DMSO concentration (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Nephelometry: Measure the light scattering at a specific wavelength (e.g., 620 nm). An increase in light scattering indicates precipitation.

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration at which the measured absorbance deviates from a linear relationship with the expected concentration is the kinetic solubility limit.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

This protocol determines the equilibrium solubility of the compound.[14]

Materials:

  • Solid this compound

  • Aqueous assay buffer

  • Vials with screw caps

  • Orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable column and UV detector

Procedure:

  • Add Excess Compound: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous assay buffer.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the excess solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.

Visualizations

Logical Troubleshooting Workflow for Solubility Issues

start Inconsistent Assay Results suspect_solubility Suspect Poor Solubility / Precipitation start->suspect_solubility determine_solubility Determine Kinetic Solubility in Assay Medium suspect_solubility->determine_solubility precipitation_observed Precipitation Observed? determine_solubility->precipitation_observed investigate_other Investigate Other Assay Variables precipitation_observed->investigate_other No modify_formulation Modify Formulation precipitation_observed->modify_formulation Yes ph_adjustment pH Adjustment modify_formulation->ph_adjustment add_cosolvent Add Co-solvent (e.g., DMSO) modify_formulation->add_cosolvent use_excipient Use Excipient (e.g., Cyclodextrin) modify_formulation->use_excipient retest Re-evaluate Solubility and Assay Performance ph_adjustment->retest add_cosolvent->retest use_excipient->retest cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound 1-(4-Bromophenyl)-4- (ethylsulfonyl)piperazine receptor GPCR (e.g., Dopamine/Serotonin Receptor) compound->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase Activates downstream_target Downstream Target (e.g., Transcription Factor) protein_kinase->downstream_target Phosphorylates cellular_response Cellular Response downstream_target->cellular_response Leads to

References

Stability testing of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals conducting stability testing on 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the stability testing of this compound.

Issue Potential Cause Recommended Solution
Unexpectedly high degradation under acidic conditions. The piperazine ring is susceptible to acid-catalyzed hydrolysis.- Reduce the concentration of the acid (e.g., from 1N HCl to 0.1N or 0.01N HCl).- Decrease the temperature of the study.- Shorten the exposure time.
Multiple, poorly resolved peaks in the HPLC chromatogram after oxidative stress. The molecule may be degrading into several minor products. The ethylsulfonyl and piperazine moieties are potential sites for oxidation.- Optimize the HPLC method by adjusting the mobile phase composition, gradient, or column chemistry to improve separation.[1]- Employ a mass spectrometry (MS) detector to identify the masses of the degradation products, aiding in peak identification.
Inconsistent results in photostability studies. The light source intensity or wavelength may not be consistent, or the sample is not uniformly exposed.- Ensure the photostability chamber provides uniform light exposure as per ICH Q1B guidelines.[2]- Use a validated light source with a combination of UV and visible light.[2]- Run a dark control in parallel to differentiate between light-induced and thermal degradation.
Precipitation of the compound in aqueous stress solutions. This compound has low aqueous solubility, which can be further affected by pH changes.- Consider using a co-solvent (e.g., acetonitrile, methanol) to increase solubility, but ensure it does not interfere with the degradation pathway.[3]- Perform the study at a lower concentration of the active pharmaceutical ingredient (API).[2]
No significant degradation observed under any stress condition. The molecule is highly stable, or the stress conditions are not harsh enough.- Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor).[4]- Per ICH guidelines, a target degradation of 5-20% is generally aimed for to demonstrate the stability-indicating nature of the analytical method.[2]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its structure and the degradation patterns of related compounds like piperazine and sulfonamides, the following degradation pathways are plausible:

  • Hydrolysis: The piperazine ring can undergo acid or base-catalyzed ring-opening.

  • Oxidation: The nitrogen atoms in the piperazine ring and the sulfur atom in the ethylsulfonyl group are susceptible to oxidation.[5][6] Common oxidative degradation products of piperazine include N-formylpiperazine and ethylenediamine.[6]

  • Photodegradation: The bromophenyl group may be susceptible to photolytic cleavage.

  • Thermal Degradation: At elevated temperatures, cleavage of the sulfonyl group or degradation of the piperazine ring may occur.[7]

Q2: What analytical techniques are recommended for stability testing of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[1] Key aspects of the method would include:

  • Column: A C18 reversed-phase column is a good starting point.[1]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to separate the parent compound from its degradation products.[1]

  • Detector: A UV detector is commonly used.[1] Coupling the HPLC to a mass spectrometer (LC-MS) can be invaluable for the identification of unknown degradation products.

Q3: What are the typical forced degradation conditions I should use?

A3: Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[4] Typical conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[2]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[2]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid-state).[2]

  • Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B).[2]

Q4: How should I present the quantitative data from my stability studies?

A4: All quantitative data should be summarized in clearly structured tables for easy comparison. Below are example tables for presenting stability data.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionAssay of Active Substance (%)Major Degradation Product (%)Total Impurities (%)Mass Balance (%)
0.1 M HCl (60°C, 24h)92.54.87.5100.0
0.1 M NaOH (60°C, 24h)95.12.54.9100.0
3% H₂O₂ (RT, 24h)89.37.110.7100.0
Thermal (105°C, 48h)98.20.91.8100.0
Photolytic (ICH Q1B)97.51.22.5100.0

Table 2: Long-Term Stability Data (e.g., 25°C / 60% RH)

Time PointAssay (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Impurities (%)
Initial99.8< 0.05< 0.050.2
3 Months99.60.06< 0.050.4
6 Months99.40.080.050.6
12 Months99.10.120.070.9

Experimental Protocols & Visualizations

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API 1-(4-Bromophenyl)-4- (ethylsulfonyl)piperazine Solution Prepare Stock Solution (e.g., 1 mg/mL in Diluent) API->Solution Thermal Thermal Stress (Solid State, 105°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Solution->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Solution->Oxidative HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS Data Data Analysis & Mass Balance Calculation HPLC->Data LCMS->Data

Caption: Workflow for forced degradation studies.

Potential Degradation Signaling Pathway

The following diagram illustrates potential degradation pathways based on the chemical structure.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 1-(4-Bromophenyl)-4- (ethylsulfonyl)piperazine Hydrolysis_Product Piperazine Ring Opening Products Parent->Hydrolysis_Product Acid/Base N_Oxide N-Oxide Parent->N_Oxide Oxidizing Agent Sulfone_Oxide Sulfone Oxidation Products Parent->Sulfone_Oxide Oxidizing Agent Debromination Debrominated Product Parent->Debromination UV/Vis Light

Caption: Potential degradation pathways.

References

Technical Support Center: HPLC Analysis of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: A common method involves reversed-phase chromatography on a C18 column with UV detection. A suitable mobile phase is a mixture of a phosphate buffer (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio.[1] The diluent for sample and standard preparation is typically a 50:50 (v/v) mixture of acetonitrile and water.[1]

Q2: My peak for this compound is tailing. What are the possible causes and solutions?

A2: Peak tailing for basic compounds like piperazine derivatives can be caused by several factors.[2] One common cause is the interaction of the analyte with acidic silanol groups on the silica-based column packing.[3] To address this, consider adding a small amount of an amine modifier like triethylamine to the mobile phase to reduce these interactions.[2] Other potential causes include using an inappropriate mobile phase pH, column contamination, or extra-column band broadening.[4][5]

Q3: I am observing peak fronting. What could be the issue?

A3: Peak fronting is often an indication of sample overload, where the injected sample concentration is too high for the column's capacity.[4][6] Try diluting your sample and reinjecting.[6] Another possible cause is an incompatible sample solvent; ensure your sample is dissolved in a solvent with a similar or weaker elution strength than the mobile phase.[4][7]

Q4: My chromatogram shows ghost peaks. How can I identify their source and eliminate them?

A4: Ghost peaks are unexpected peaks that can originate from various sources, including the mobile phase, the HPLC system, or the sample itself.[8][9][10] To identify the source, run a blank injection (injecting only the mobile phase).[11] If the ghost peak is present in the blank run, the contamination is likely from the mobile phase or the system.[9][11] Ensure you are using high-purity solvents and prepare your mobile phase fresh daily.[9][12] If the peak only appears with a sample injection, it may be due to contamination in the sample or the sample solvent.[8]

Troubleshooting Guides

Problem 1: Unstable or Drifting Baseline

An unstable baseline can manifest as random noise or a gradual drift, affecting accurate peak integration.

Troubleshooting Workflow for Baseline Issues

Troubleshooting Baseline Instability Start Unstable or Drifting Baseline CheckDegasser Is the mobile phase properly degassed? Start->CheckDegasser DegasMobilePhase Degas mobile phase using sonication, sparging, or an inline degasser. CheckDegasser->DegasMobilePhase No CheckLeaks Are there any leaks in the system? CheckDegasser->CheckLeaks Yes DegasMobilePhase->CheckLeaks TightenFittings Check and tighten all fittings. Replace seals if necessary. CheckLeaks->TightenFittings Yes CheckTemp Is the column temperature stable? CheckLeaks->CheckTemp No TightenFittings->CheckTemp UseColumnOven Use a column oven to maintain a constant temperature. CheckTemp->UseColumnOven No CheckDetector Is the detector lamp failing? CheckTemp->CheckDetector Yes UseColumnOven->CheckDetector ReplaceLamp Replace the detector lamp. CheckDetector->ReplaceLamp Yes FlushSystem Flush the system and column with a strong solvent. CheckDetector->FlushSystem No End Stable Baseline Achieved ReplaceLamp->End FlushSystem->End

Caption: Troubleshooting workflow for an unstable or drifting HPLC baseline.

Possible Cause Solution
Inadequate mobile phase degassing [13]Degas the mobile phase using an inline degasser, helium sparging, or sonication to remove dissolved gases that can cause bubbles in the detector cell.[13][14]
Pump issues or leaks [15][16]Check for leaks in the pump, injector, and fittings.[17] Worn pump seals can also lead to pressure fluctuations and baseline noise.[15][18]
Temperature fluctuations [15][19]Use a column oven to maintain a stable temperature, as changes in temperature can affect the mobile phase viscosity and refractive index, leading to baseline drift.[15][19]
Contaminated detector cell [4][14]Flush the detector cell with a strong, appropriate solvent like methanol or isopropanol to remove any contaminants.[14]
Deteriorating detector lamp [4]A failing lamp can cause a noisy baseline.[4] Check the lamp's energy output and replace it if it's low.[4]
Problem 2: Shifting Retention Times

Inconsistent retention times can make peak identification and quantification unreliable.

Logical Flow for Diagnosing Retention Time Drift

Diagnosing Retention Time Drift Start Retention Time Drift Observed CheckEquilibration Is the column properly equilibrated? Start->CheckEquilibration EquilibrateColumn Increase column equilibration time (10-20 column volumes). CheckEquilibration->EquilibrateColumn No CheckMobilePhase Is the mobile phase composition consistent? CheckEquilibration->CheckMobilePhase Yes EquilibrateColumn->CheckMobilePhase PrepareFresh Prepare fresh mobile phase. Check for solvent evaporation. CheckMobilePhase->PrepareFresh No CheckFlowRate Is the flow rate stable? CheckMobilePhase->CheckFlowRate Yes PrepareFresh->CheckFlowRate CheckPump Check pump for leaks and ensure check valves are working correctly. CheckFlowRate->CheckPump No CheckColumn Is the column contaminated or degraded? CheckFlowRate->CheckColumn Yes CheckPump->CheckColumn WashOrReplace Wash the column with a strong solvent or replace it. CheckColumn->WashOrReplace Yes End Stable Retention Times CheckColumn->End No WashOrReplace->End

Caption: Logical flow for diagnosing the cause of retention time drift.

Possible Cause Solution
Changes in mobile phase composition [15][19][20]The organic solvent component of the mobile phase can evaporate over time, leading to longer retention times.[19][20] Prepare fresh mobile phase daily and keep solvent bottles capped.[9]
Inadequate column equilibration [4][19]Ensure the column is equilibrated with the mobile phase for a sufficient amount of time (at least 10-20 column volumes) before starting the analysis.[4][21]
Fluctuations in column temperature [15][19]Even minor temperature changes can affect retention times.[15] Use a thermostatically controlled column oven for consistent temperature.[4][19]
Changes in flow rate [15][20]Leaks in the system or issues with the pump's check valves can cause the flow rate to fluctuate.[19][20] Regularly inspect the system for leaks and maintain the pump.[15]
Column contamination or degradation [21][22]Buildup of strongly retained sample components can alter the column chemistry over time.[21][22] Use a guard column and appropriate sample preparation techniques to protect the analytical column.[5][20]

Experimental Protocols

Standard HPLC Method for this compound

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

1. Reagent and Sample Preparation [1]

  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Prepare a mixture of the Phosphate Buffer (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions [1]

Parameter Condition
Instrument HPLC system with UV detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25 °C
Detection Wavelength To be determined (scan for maximum absorbance)

3. System Suitability and Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Inject a blank (diluent) to ensure no interfering peaks are present at the retention time of the analyte.[1]

  • Inject the standard solution multiple times (e.g., n=5) and check for system suitability parameters such as retention time precision (%RSD), peak area precision (%RSD), and theoretical plates.

  • Inject the sample solution to determine the purity or concentration of this compound.

  • After analysis, flush the column with a high-organic wash solution (e.g., 80:20 acetonitrile:water) for at least 30 minutes.[1]

References

Preventing degradation of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of the compound throughout its lifecycle.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the storage and handling of this compound.

Frequently Asked Questions

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment. It is recommended to keep it in a tightly sealed container, protected from moisture and light. For extended storage, refrigeration (2-8°C) is advisable.[1] Some suppliers also recommend storage under an inert atmosphere to prevent oxidation.[2]

Q2: I've observed discoloration (e.g., yellowing) of the solid compound over time. What could be the cause?

A2: Discoloration of the solid material is often an indication of degradation. The two most likely causes are photodegradation, due to exposure to light, and oxidation from prolonged contact with air.[3] The bromophenyl moiety can be susceptible to photolytic degradation, while the piperazine ring can be prone to oxidation.

Q3: My experimental results using a solution of the compound are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent experimental outcomes are a strong indicator of compound degradation in solution.[3] Degradation can lead to a decrease in the concentration of the active compound and the formation of new, potentially interfering substances. It is crucial to use freshly prepared solutions whenever possible. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[3]

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of this compound, several degradation pathways are possible under stress conditions:

  • Hydrolysis: The ethylsulfonyl group could potentially undergo hydrolysis, although sulfonamides are generally stable.[4]

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation.[5]

  • Photodegradation: The bromophenyl ring is a chromophore and can absorb UV light, potentially leading to debromination or other photochemical reactions.[6]

  • N-dealkylation: While more common in metabolic studies, N-dealkylation of the piperazine ring is a known degradation pathway for arylpiperazine derivatives.[5][7][8]

Q5: How can I detect and quantify degradation products?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for detecting and quantifying degradation products.[3] This method should be capable of separating the parent compound from all potential degradants. Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products by providing molecular weight and structural information.[9][10][11]

Troubleshooting Common Issues

Issue Potential Cause Recommended Action
Change in physical appearance of the solid (color, texture) Exposure to light, heat, or moisture.Store the compound in a tightly sealed, light-resistant container in a cool, dry place. Consider storing under an inert gas like argon or nitrogen.
Unexpected peaks in HPLC chromatogram of a freshly prepared solution Impurities in the starting material or rapid degradation in the chosen solvent.Verify the purity of the compound using a certificate of analysis. Prepare solutions in a high-purity, degassed solvent and analyze immediately.
Loss of compound potency in biological assays Degradation of the compound in the assay medium or during storage of stock solutions.Prepare fresh stock solutions for each experiment. If storage is necessary, aliquot and freeze at -80°C. Perform a forced degradation study in the assay buffer to assess stability under experimental conditions.
Poor peak shape or shifting retention times in HPLC analysis Interaction of the basic piperazine moiety with the HPLC column; mobile phase pH not optimal.Use a column suitable for basic compounds (e.g., C18 with end-capping). Optimize the mobile phase pH to ensure consistent ionization of the analyte. Adding a small amount of an amine modifier like triethylamine can also improve peak shape.[3]

Experimental Protocols

To proactively assess the stability of this compound, forced degradation studies are recommended. These studies expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress as per general guidelines for forced degradation studies.[12][13]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[12]

  • For solid-state studies, use a few milligrams of the solid compound.

2. Stress Conditions:

Stress ConditionProtocol
Acid Hydrolysis Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
Base Hydrolysis Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.[3]
Oxidative Degradation Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light. At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.[3]
Thermal Degradation (Solid) Place the solid compound in a calibrated oven at 80°C for 48 hours. At the end of the study, dissolve the sample in a suitable solvent for HPLC analysis.[3]
Thermal Degradation (Solution) Incubate the stock solution at 60°C for 48 hours, protected from light. At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
Photodegradation Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and integrated near-UV energy of ≥ 200 watt-hours/square meter).[3][14] A control sample should be wrapped in aluminum foil to protect it from light. Analyze both exposed and control samples by HPLC.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • A photodiode array (PDA) detector is useful for assessing peak purity.

  • An LC-MS system should be used to obtain mass-to-charge (m/z) ratios of any degradation products to aid in their identification.

Stability-Indicating HPLC Method Development

A robust HPLC method is critical for separating the parent compound from its degradation products.

ParameterRecommendation
Column A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For basic compounds like this, consider columns with end-capping or alternative stationary phases like C8 or phenyl for different selectivity.[3]
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for best peak shape and retention.
Detection UV detection at a wavelength where the compound has maximum absorbance. A PDA detector is recommended to monitor peak purity across the spectrum.
Flow Rate Typically 1.0 mL/min.
Column Temperature Maintained at a constant temperature, e.g., 30°C, to ensure reproducible retention times.

Visualizations

Potential Degradation Pathways

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_product Des-ethylsulfonyl piperazine parent->hydrolysis_product H₂O / H⁺ or OH⁻ n_oxide Piperazine N-Oxide parent->n_oxide [O] dehalogenated Des-bromo Product parent->dehalogenated ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation

Caption: Potential degradation routes for this compound.

Experimental Workflow for Stability Testing

G Stability Testing Workflow start Start: Compound Received method_dev Develop Stability-Indicating HPLC Method start->method_dev forced_deg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg analysis Analyze Samples by HPLC-PDA/MS forced_deg->analysis data_eval Evaluate Data: - Identify Degradants - Determine Degradation Rate analysis->data_eval storage_rec Establish Recommended Storage Conditions data_eval->storage_rec end End: Stability Profile Established storage_rec->end

Caption: Workflow for assessing the stability of a new chemical entity.

Troubleshooting Logic for Unexpected HPLC Peaks

G Troubleshooting Unexpected Peaks start Unexpected Peak Observed in HPLC check_blank Inject Solvent Blank? start->check_blank peak_present_blank Peak Present in Blank check_blank->peak_present_blank Yes peak_absent_blank Peak Absent in Blank check_blank->peak_absent_blank No source_solvent Source is Solvent or System Contamination peak_present_blank->source_solvent check_control Analyze Unstressed Control Sample? peak_absent_blank->check_control peak_present_control Peak Present in Control check_control->peak_present_control Yes peak_absent_control Peak Absent in Control check_control->peak_absent_control No source_impurity Source is Impurity in Starting Material peak_present_control->source_impurity source_degradant Source is a Degradation Product peak_absent_control->source_degradant lc_ms_analysis Characterize with LC-MS source_degradant->lc_ms_analysis

Caption: Decision tree for identifying the source of unknown peaks in an HPLC chromatogram.

References

Identifying and removing impurities from 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and removing impurities that may arise during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Q1: My reaction to synthesize this compound from 1-(4-Bromophenyl)piperazine and ethanesulfonyl chloride is showing multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely impurities?

A1: The most common impurities in this reaction are unreacted starting materials and a di-sulfonylation byproduct.

  • Unreacted 1-(4-Bromophenyl)piperazine: This is a common impurity if the reaction has not gone to completion.

  • Unreacted Ethanesulfonyl Chloride: While volatile, traces might remain or it may hydrolyze to ethanesulfonic acid.

  • 1,4-Bis(ethylsulfonyl)piperazine: This is a potential byproduct if the starting piperazine is not fully substituted with the bromophenyl group.

  • Di-sulfonylation Product (Hypothesized): Although less likely with a secondary amine, over-sulfonylation can sometimes occur under harsh conditions.

Q2: How can I minimize the formation of the di-sulfonylation byproduct during the reaction?

A2: To minimize the formation of di-sulfonylation byproducts, precise control over reaction conditions is crucial. Key parameters include:

  • Stoichiometry: Use a close to 1:1 molar ratio of 1-(4-Bromophenyl)piperazine to ethanesulfonyl chloride. A slight excess of the amine can be used to ensure the complete consumption of the sulfonyl chloride.

  • Slow Addition: Add the ethanesulfonyl chloride to the reaction mixture slowly and at a controlled temperature to prevent localized high concentrations.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) during the addition of ethanesulfonyl chloride to reduce the rate of potential side reactions.

Q3: I have a solid product, but the melting point is broad, and the NMR spectrum shows unexpected peaks. How can I identify the impurities?

A3: A broad melting point and extra peaks in the NMR spectrum are indicative of impurities. Here’s how you can approach identification:

  • Compare with Starting Material Spectra: Obtain the 1H NMR spectra of your starting materials, 1-(4-Bromophenyl)piperazine and ethanesulfonyl chloride. Compare these with your product's spectrum to identify any unreacted starting materials.

  • Look for Characteristic Impurity Peaks: Analyze the NMR for peaks that could correspond to the potential di-sulfonylation byproduct.

  • Utilize HPLC and LC-MS: High-Performance Liquid Chromatography (HPLC) can separate the different components in your mixture, and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weights of these separated components, aiding in their identification.

Q4: What is the best way to purify my crude this compound?

A4: The two most effective methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is a good first choice if the impurities are present in small amounts. A suitable solvent system would be one in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for similar compounds.

  • Column Chromatography: If recrystallization is ineffective or if there are significant amounts of impurities with similar solubility profiles, column chromatography is the preferred method. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.

Data Presentation

The following tables summarize the key physical and analytical data for this compound and its potential impurities.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC12H17BrN2O2S333.25White to off-white solid1221658-67-8
1-(4-Bromophenyl)piperazineC10H13BrN2241.13White to off-white crystalline powder66698-28-0
Ethanesulfonyl chlorideC2H5ClO2S128.58Colorless to light yellow liquid594-44-5
1,4-Bis(ethylsulfonyl)piperazine (Hypothesized Impurity)C8H18N2O4S2270.37SolidN/A

Table 2: Analytical Data for Impurity Identification

CompoundKey ¹H NMR Signals (ppm, in CDCl₃)Key ¹³C NMR Signals (ppm, in CDCl₃)Expected Mass (m/z) [M+H]⁺
This compoundData not available in searched resultsData not available in searched results333.0, 335.0 (due to Br isotopes)
1-(4-Bromophenyl)piperazine~6.8 (d, 2H), ~7.3 (d, 2H), ~3.1 (t, 4H), ~3.0 (t, 4H), ~1.9 (s, 1H, NH)~150, ~132, ~117, ~50, ~46241.0, 243.0 (due to Br isotopes)
Ethanesulfonyl chloride~3.6 (q, 2H), ~1.6 (t, 3H)Data not readily availableN/A (reagent)
1,4-Bis(ethylsulfonyl)piperazine (Hypothesized)~3.4 (s, 8H), ~3.1 (q, 4H), ~1.4 (t, 6H)Data not readily available271.1

Note: The NMR data for the starting material and hypothesized impurity are estimates based on typical chemical shifts and should be confirmed with authentic samples.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on the sulfonylation of secondary amines.

  • Dissolve Reactant: In a round-bottom flask, dissolve 1-(4-Bromophenyl)piperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq), to the solution.

  • Cool Reaction: Cool the mixture to 0 °C in an ice bath.

  • Add Sulfonyl Chloride: Slowly add ethanesulfonyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench it by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the product is soluble when hot and insoluble when cold. Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are good starting points.

  • Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Purification by Column Chromatography

  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a common mobile phase. The optimal eluent system should be determined by TLC analysis.

  • Packing: Pack the column with silica gel slurried in the initial, less polar eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 1-(4-Bromophenyl)piperazine + Ethanesulfonyl Chloride reaction Reaction in Aprotic Solvent with Base start->reaction 1. Mix crude_product Crude Product reaction->crude_product 2. Work-up purification_choice Choose Purification Method crude_product->purification_choice 3. recrystallization Recrystallization purification_choice->recrystallization High Purity Crude column_chromatography Column Chromatography purification_choice->column_chromatography Low Purity Crude pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Identification_Logic start Crude Product Analysis tlc Multiple Spots on TLC? start->tlc yes_tlc Yes tlc->yes_tlc no_tlc No (Single Spot) tlc->no_tlc nmr Analyze ¹H NMR Spectrum yes_tlc->nmr no_tlc->nmr extra_peaks Unexpected Peaks? nmr->extra_peaks yes_nmr Yes extra_peaks->yes_nmr no_nmr No extra_peaks->no_nmr hplc_ms Perform HPLC / LC-MS yes_nmr->hplc_ms compare_spectra Compare with Starting Material Spectra yes_nmr->compare_spectra pure_product Likely Pure Product no_nmr->pure_product identify_impurities Identify Impurities: - Unreacted Starting Materials - Byproducts hplc_ms->identify_impurities compare_spectra->identify_impurities

Caption: Logical workflow for the identification of impurities in a crude sample of this compound.

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship of Phenylpiperazine Sulfonamide Analogs as Acaricidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-phenyl-4-sulfonylpiperazine analogs, focusing on their efficacy as acaricidal agents. The data and methodologies presented are based on studies of derivatives of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine.[1][2]

Quantitative SAR Data

The acaricidal activity of various 4-substituted sulfonyl-1-phenylpiperazine analogs was evaluated against the two-spotted spider mite, Tetranychus urticae. The following table summarizes the key findings, showcasing how modifications to the sulfonyl group (R) impact the mortality rate of the mites. The core structure for these analogs is 4-(R-sulfonyl)-1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine.

Compound IDR (Sulfonyl Substituent)Concentration (ppm)Mortality Rate (%) against T. urticaeCitation
5-25 Methyl100> 95[1]
5-26 Ethyl100> 95[1]
5-27 Propyl100> 95[1]
5-28 Isopropyl100> 95[1]
5-29 Phenyl100> 95[1]
5-30 4-Methylphenyl100> 95[1]
5-31 4-Chlorophenyl100> 95[1]
5-32 Trifluoromethyl100100[1][2]
5-33 N,N-Dimethylamino100> 95[1]

Key Observation: The introduction of a trifluoromethylsulfonyl group at the 4-position of the piperazine ring (Compound 5-32 ) resulted in the highest level of acaricidal activity, achieving 100% mortality against Tetranychus urticae.[1][2] This compound also demonstrated high efficacy against other mite species, including Tetranychus kanzawai and Panonychus citri.[1]

Experimental Protocols

The methodologies employed in the synthesis and biological evaluation of these analogs are detailed below.

A. General Synthesis of 4-Substituted Sulfonyl-1-phenylpiperazine Analogs

The synthesis of the target compounds was achieved through a multi-step process:[1][2][3]

  • Sulfonylation: A substituted 2-fluoro-4-methylaniline undergoes sulfonylation using chlorosulfonic acid.

  • Reduction: The resulting sulfonyl chloride is reduced using red phosphorus and iodine.

  • Alkylation: The intermediate is then alkylated with an appropriate alkyl halide.

  • Cyclization: The product is cyclized with bis(2-chloroethyl)amine hydrochloride to form the core phenylpiperazine structure.

  • Final Substitution: The final analogs are synthesized via sulfonamidation of the phenylpiperazine intermediate with various sulfonyl halides in the presence of triethylamine.[1]

B. Acaricidal Activity Assay (Foliar Spray Method)

The acaricidal efficacy of the synthesized compounds was determined using a foliar spray method against adult female Tetranychus urticae.[1]

  • Test Preparation: Bean leaf discs (2 cm in diameter) were placed on a wet cotton pad in a petri dish.

  • Mite Infestation: Ten adult female spider mites were transferred onto each leaf disc.

  • Treatment Application: The compounds, dissolved in a 50% aqueous acetone solution containing a wetting agent, were sprayed onto the infested leaf discs at a concentration of 100 ppm.

  • Incubation: The treated petri dishes were maintained at a temperature of 25°C.

  • Mortality Assessment: The number of dead and live mites was counted 48 hours after treatment to calculate the mortality rate.[1]

Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the phenylpiperazine analogs to the evaluation of their biological activity.

G cluster_synthesis Synthesis Phase cluster_bioassay Biological Evaluation Phase Start Substituted Aniline Step1 Sulfonylation & Reduction Start->Step1 Step2 Alkylation Step1->Step2 Step3 Cyclization to Phenylpiperazine Core Step2->Step3 Step4 Sulfonamidation with R-SO2Cl Step3->Step4 End_S Final Analogs (5-25 to 5-33) Step4->End_S Step_B2 Foliar Spray with Analogs (100 ppm) End_S->Step_B2 Test Compounds Start_B Prepare Leaf Discs Step_B1 Infest with T. urticae Start_B->Step_B1 Step_B1->Step_B2 Step_B3 Incubate at 25°C for 48h Step_B2->Step_B3 End_B Calculate Mortality Rate Step_B3->End_B

References

Validating the Mechanism of Action of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to facilitate the validation of the mechanism of action for the novel compound, 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine. Due to the limited direct experimental data on this specific molecule, this document leverages structure-activity relationships of analogous arylpiperazine derivatives to propose and substantiate potential biological targets. We present comparative data from existing literature on similar compounds and provide detailed experimental protocols to enable empirical validation.

Postulated Mechanisms of Action

The chemical structure of this compound, featuring a core arylpiperazine moiety, strongly suggests potential activity at central nervous system (CNS) receptors, particularly serotonin and dopamine receptors. Arylpiperazine derivatives are a well-established class of compounds targeting these G protein-coupled receptors (GPCRs).[1][2] Additionally, numerous piperazine-containing molecules have demonstrated significant anticancer properties through various mechanisms, including the inhibition of protein kinases.[3][4]

Based on these precedents, the primary hypothesized mechanisms of action for this compound are:

  • Antagonism of Serotonin Receptor 5-HT2A: A common target for atypical antipsychotics and other CNS-active drugs.[5][6]

  • Antagonism of Dopamine Receptor D2: A key mechanism for many antipsychotic medications.[7][8][9]

  • Inhibition of Protein Kinases: A prevalent mechanism for anticancer agents.[4]

  • Broad Cytotoxic Effects: Potential for inducing cell death in cancer cell lines.[10][11]

Comparative Efficacy Data

To provide a benchmark for experimental validation, the following tables summarize the biological activities of structurally related arylpiperazine derivatives against the proposed targets.

Table 1: Comparative Binding Affinities of Arylpiperazine Derivatives for Serotonin 5-HT2A and Dopamine D2 Receptors

Compound/DrugTarget ReceptorBinding Affinity (Ki, nM)Reference Compound
Aripiprazole Dopamine D20.34Yes
Serotonin 5-HT2A3.4Yes
Risperidone Dopamine D23.1Yes
Serotonin 5-HT2A0.16Yes
Clozapine Dopamine D2126Yes
Serotonin 5-HT2A16Yes
Ketanserin Serotonin 5-HT2A1.1Yes[12]
SERAAK1 Serotonin 5-HT2A826No[6]
Dopamine D21291No[6]

Note: Data for reference compounds are widely available in pharmacological literature. Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay.

Table 2: Comparative Cytotoxicity of Piperazine Derivatives in Cancer Cell Lines

CompoundCell LineAssay TypeIC50/GI50 (µM)Reference Compound
PCC Derivative SNU-475 (Human Liver Cancer)Cytotoxicity6.98No[10]
Benzothiazole-Piperazine Derivative (1d) HUH-7 (Hepatocellular)Growth Inhibition1.23No[10]
1-Benzhydryl-Piperazine-Based HDAC Inhibitor HCT-116 (Colorectal)Growth Inhibition0.08No[10]
Vindoline-Piperazine Derivative (23) MDA-MB-468 (Breast Cancer)Growth Inhibition1.00No[13]
Imatinib (Gleevec®) K562 (Chronic Myeloid Leukemia)Growth Inhibition~0.25Yes

Note: IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values are measures of a compound's potency in inhibiting cell growth or viability.

Experimental Protocols for Mechanism of Action Validation

The following are detailed protocols for key in vitro assays to experimentally validate the hypothesized mechanisms of action of this compound.

Radioligand Binding Assay for 5-HT2A and D2 Receptors

This assay determines the binding affinity of the test compound to its target receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing human recombinant 5-HT2A or D2 receptors.

  • Radioligand: [3H]Ketanserin for 5-HT2A[5] or [3H]Spiperone for D2.

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a known antagonist (e.g., 10 µM Ketanserin for 5-HT2A).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filter plates.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Add the receptor membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).[12]

  • Filtration: Rapidly filter the reaction mixture through the glass fiber filter plate to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[5]

  • Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.[5]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and then calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compound on cell viability by measuring the metabolic activity of cells.[14]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete cell culture medium.

  • Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[14]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[10]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of the test compound to inhibit the activity of a specific protein kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[15]

Materials:

  • Purified recombinant protein kinase.

  • Specific peptide or protein substrate for the kinase.

  • Test compound: this compound.

  • [γ-33P]ATP.

  • Kinase reaction buffer.

  • Filter plates.

  • Phosphoric acid for washing.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, the test compound at various concentrations, and the kinase reaction buffer.[15]

  • Reaction Initiation: Start the reaction by adding the substrate and [γ-33P]ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period.[15]

  • Termination and Filtration: Stop the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.[15]

  • Detection: Dry the filter plate, add scintillation cocktail, and measure the radioactivity.[15]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound.

G cluster_0 Serotonin 5-HT2A Receptor Pathway cluster_1 Dopamine D2 Receptor Pathway Ligand 5-HT or Antagonist Receptor_5HT2A 5-HT2A Receptor Ligand->Receptor_5HT2A Gq_11 Gq/11 Receptor_5HT2A->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_5HT2A Cellular Response Ca_Release->Cellular_Response_5HT2A PKC->Cellular_Response_5HT2A Ligand_D2 Dopamine or Antagonist Receptor_D2 D2 Receptor Ligand_D2->Receptor_D2 Gi_o Gi/o Receptor_D2->Gi_o Activation AC Adenylyl Cyclase (AC) Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response_D2 Cellular Response PKA->Cellular_Response_D2

Caption: Postulated GPCR signaling pathways for 5-HT2A and D2 receptors.

G cluster_0 Generic Kinase Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Downstream_Kinase Downstream Kinase RTK->Downstream_Kinase Phosphorylation Kinase_Inhibitor Piperazine Derivative Kinase_Inhibitor->RTK Inhibition Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Response Proliferation, Survival Gene_Expression->Cell_Response

Caption: A generalized kinase signaling pathway potentially inhibited by piperazine derivatives.

Experimental Workflow

The following diagram outlines a logical workflow for the experimental validation of the proposed mechanisms of action.

G Start Start: Compound This compound Initial_Screening Initial Screening: Cytotoxicity Assay (e.g., MTT) across multiple cell lines Start->Initial_Screening Decision_Cytotoxic Is it Cytotoxic? Initial_Screening->Decision_Cytotoxic Targeted_Assays Targeted Assays: - Receptor Binding (5-HT2A, D2) - Kinase Inhibition Panel Decision_Cytotoxic->Targeted_Assays No Mechanism_Elucidation Mechanism Elucidation: - Apoptosis Assays - Cell Cycle Analysis - Western Blot for pathway proteins Decision_Cytotoxic->Mechanism_Elucidation Yes In_Vivo_Studies In Vivo Studies Targeted_Assays->In_Vivo_Studies Mechanism_Elucidation->In_Vivo_Studies

Caption: A proposed experimental workflow for validating the mechanism of action.

References

Comparative Cross-Reactivity Profiling of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine. Due to the limited availability of public data for this specific compound, the profile of the structurally similar analog, 1-(4-bromophenyl)-4-ethylpiperazine, is used as a primary reference. This guide compares its binding affinities with established pharmacological agents, (+)-pentazocine and haloperidol, to offer insights into its potential selectivity and off-target effects. The information is intended to support research and drug development efforts in neuropharmacology and related fields.

Overview of Compounds

This comparison focuses on the binding profiles of the following compounds at key central nervous system (CNS) receptors:

  • 1-(4-Bromophenyl)-4-ethylpiperazine: A close structural analog of the target compound, representing the arylpiperazine class.

  • (+)-Pentazocine: A high-affinity sigma-1 receptor agonist, also exhibiting affinity for opioid receptors.[1][2]

  • Haloperidol: A typical antipsychotic with a broad receptor binding profile, most notably high affinity for the dopamine D2 receptor.[3][4]

The selection of receptors for comparison is based on the known pharmacology of arylpiperazines, which often interact with sigma, dopaminergic, and serotonergic receptors.[5][6]

Data Presentation: Comparative Binding Affinities

The following table summarizes the inhibitor constants (Ki, in nM) of the compounds at various receptors. A lower Ki value indicates a higher binding affinity.

CompoundSigma-1 (Ki, nM)Sigma-2 (Ki, nM)Dopamine D2 (Ki, nM)Muscarinic M1 (Ki, nM)
1-(4-Bromophenyl)-4-ethylpiperazine 15[7]250[7]No data available>10,000[7]
(+)-Pentazocine 2.8 - 3.68[7][8]1,200[7]No data available>10,000[7]
Haloperidol 3.5[7]4.1[7]0.89[9]30[7]

Experimental Protocols

The following are detailed methodologies for key radioligand binding assays used to determine receptor binding affinities.

Sigma-1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the sigma-1 receptor.

  • Radioligand: [³H]-(+)-Pentazocine

  • Source: Guinea pig brain membranes or cells expressing the recombinant human sigma-1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Membrane homogenates (200-300 µg protein) are incubated with a fixed concentration of [³H]-(+)-pentazocine (e.g., 2 nM) and varying concentrations of the test compound.

    • The reaction mixture is incubated at 37°C for 120 minutes.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled haloperidol (e.g., 10 µM).

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The IC₅₀ values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive binding assay for determining the affinity (Ki) of a test compound for the dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride

  • Source: Rat striatal membranes or cells expressing the recombinant human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure:

    • Membrane preparations (100-200 µg protein) are incubated with a fixed concentration of the radioligand (e.g., 0.2 nM [³H]-Spiperone) and a range of concentrations of the test compound.

    • The incubation is carried out at 25°C for 90 minutes.

    • Non-specific binding is determined using a saturating concentration of an unlabeled D2 antagonist, such as 10 µM haloperidol.

    • The assay is terminated by rapid filtration through glass fiber filters.

    • Filters are washed with ice-cold buffer.

    • Bound radioactivity is measured by liquid scintillation spectrometry.

    • IC₅₀ values are calculated from the competition curves and Ki values are derived using the Cheng-Prusoff equation.

Serotonin 5-HT1A Receptor Binding Assay

This protocol details a competitive binding assay for determining the affinity (Ki) of a test compound for the serotonin 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT

  • Source: Rat hippocampal membranes or cells expressing the recombinant human 5-HT1A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Procedure:

    • Membrane homogenates (50-100 µg protein) are incubated with a fixed concentration of [³H]-8-OH-DPAT (e.g., 1 nM) and various concentrations of the test compound.

    • The incubation is performed at 25°C for 60 minutes.

    • Non-specific binding is defined in the presence of 10 µM of unlabeled serotonin or 8-OH-DPAT.

    • The reaction is stopped by rapid filtration over glass fiber filters.

    • Filters are washed with cold assay buffer.

    • Radioactivity is determined by liquid scintillation counting.

    • IC₅₀ values are obtained from the displacement curves and Ki values are calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Profiling

G Experimental Workflow for Cross-Reactivity Profiling cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Test_Compound Test Compound (e.g., this compound) Receptor_Selection Select Target Receptors (Sigma-1, Sigma-2, D2, M1, etc.) Test_Compound->Receptor_Selection Comparators Comparator Compounds ((+)-Pentazocine, Haloperidol) Comparators->Receptor_Selection Binding_Assay Radioligand Binding Assays Receptor_Selection->Binding_Assay IC50_Determination Determine IC50 Values Binding_Assay->IC50_Determination Ki_Calculation Calculate Ki Values (Cheng-Prusoff) IC50_Determination->Ki_Calculation Data_Comparison Compare Binding Affinities Ki_Calculation->Data_Comparison

Caption: Workflow for assessing compound cross-reactivity.

Sigma-1 Receptor Signaling Pathway

G Simplified Sigma-1 Receptor Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Sigma1_BiP Sigma-1 Receptor - BiP Complex IP3R IP3 Receptor Sigma1_BiP->IP3R dissociates and interacts with Ca_Modulation Modulation of Ca2+ Signaling IP3R->Ca_Modulation modulates Ligand Ligand (e.g., (+)-Pentazocine) Ligand->Sigma1_BiP binds

Caption: Sigma-1 receptor signaling overview.

Dopamine D2 Receptor Signaling Pathway (Gαi-coupled)

G Dopamine D2 Receptor Signaling (Gαi) cluster_Membrane Cell Membrane cluster_Extracellular Extracellular cluster_Intracellular Intracellular D2R Dopamine D2 Receptor Gai Gαi D2R->Gai activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Dopamine Dopamine Dopamine->D2R activates Antagonist Antagonist (e.g., Haloperidol) Antagonist->D2R blocks Gai->AC inhibits PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates

Caption: Dopamine D2 receptor signaling cascade.

References

Comparative Efficacy Analysis of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine and Established Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative antipsychotic agent 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine against established drugs in the field: the atypical antipsychotics aripiprazole and risperidone, and the typical antipsychotic haloperidol. Due to the limited publicly available data on the specific efficacy of this compound, this comparison is based on the known pharmacological properties of the broader phenylpiperazine class of compounds, to which it belongs. Phenylpiperazine derivatives are known to exhibit activity at serotonin and dopamine receptors, suggesting a likely mechanism of action as a modulator of these neurotransmitter systems, similar to many atypical antipsychotics.

Inferred Profile of this compound

Based on its chemical structure, this compound is a phenylpiperazine derivative. Compounds in this class frequently interact with serotonin (5-HT) and dopamine (D) receptors. The ethylsulfonyl moiety may influence its binding affinity and selectivity for these receptors. It is hypothesized to act as an antagonist or partial agonist at D2 and various 5-HT receptors, a common mechanism for antipsychotic efficacy.

Comparative Quantitative Data

The following tables summarize the in vitro receptor binding affinities (Ki, in nM) of aripiprazole, risperidone, and haloperidol for key dopamine and serotonin receptors implicated in the treatment of psychosis. Lower Ki values indicate higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

ReceptorAripiprazoleRisperidoneHaloperidol
D₂ 0.34[1][2]3.20.89[3]
D₃ 0.87.20.7
D₄ 447.35.2

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

ReceptorAripiprazoleRisperidoneHaloperidol
5-HT₁A 1.65[2]4203400
5-HT₂A 3.40.22.6[4]
5-HT₂C 15501100
5-HT₇ 1.92.0140

Functional Activity at Key Receptors

  • Aripiprazole is unique in that it acts as a partial agonist at D₂ and 5-HT₁A receptors, and as an antagonist at 5-HT₂A receptors.[5] This "dopamine-serotonin system stabilizer" profile is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.[5]

  • Risperidone is a potent antagonist at both 5-HT₂A and D₂ receptors.[6] Its high affinity for 5-HT₂A receptors is a hallmark of many atypical antipsychotics.

  • Haloperidol is a potent D₂ receptor antagonist with lower affinity for serotonin receptors, characteristic of typical antipsychotics.[4][7]

Experimental Protocols

The data presented in the tables above are typically generated using the following key experimental methodologies:

1. Radioligand Receptor Binding Assays

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cell membranes expressing that receptor. The test compound is added at various concentrations to compete with the radiolabeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC₅₀ value. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

  • Membrane Preparation: Tissues or cultured cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction.

  • Assay: In a multi-well plate, the membrane preparation is incubated with the radiolabeled ligand and varying concentrations of the test compound.

  • Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter after separating the bound and free radioligand by filtration.

  • Data Analysis: Competition binding curves are generated, and IC₅₀ values are determined using non-linear regression analysis.

2. In Vitro Functional Assays (e.g., cAMP and β-arrestin Recruitment Assays)

These assays determine whether a compound acts as an agonist, antagonist, or partial agonist at a G-protein coupled receptor (GPCR).

  • cAMP Assay (for Gs or Gi-coupled receptors):

    • Principle: The activation of Gs-coupled receptors stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels, while Gi-coupled receptor activation inhibits adenylyl cyclase, decreasing cAMP levels. The effect of the test compound on cAMP levels in cells expressing the receptor of interest is measured.

    • Procedure: Cells are treated with the test compound, and the intracellular cAMP concentration is quantified using methods such as ELISA or fluorescence-based biosensors.

  • β-arrestin Recruitment Assay:

    • Principle: Upon activation by an agonist, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

    • Procedure: Cells co-expressing the receptor fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein) are treated with the test compound. The recruitment of β-arrestin to the receptor brings the donor and acceptor into close proximity, generating a measurable signal.

3. Animal Models of Antipsychotic Efficacy

In vivo studies in animal models are crucial for evaluating the potential therapeutic efficacy of a compound.

  • Conditioned Avoidance Response (CAR): This model assesses the ability of a drug to suppress a learned avoidance behavior without producing sedation, a characteristic of antipsychotic drugs.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. Antipsychotic drugs can restore this deficit when it is induced by dopamine agonists like apomorphine or NMDA antagonists like phencyclidine (PCP).

  • Hyperlocomotion Induced by Psychostimulants: Dopamine agonists such as amphetamine or apomorphine induce hyperlocomotion in rodents. Antipsychotic drugs are effective in blocking this effect.

Visualizations

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Dopamine Vesicle Dopamine Vesicle Dopamine Synthesis->Dopamine Vesicle Packaging Synaptic Cleft Synaptic Cleft Dopamine Vesicle->Synaptic Cleft Release Dopamine Transporter Dopamine Transporter D2 Autoreceptor D2 Autoreceptor Synaptic Cleft->Dopamine Transporter Reuptake Synaptic Cleft->D2 Autoreceptor Feedback Inhibition D2 Receptor D2 Receptor Signaling Cascade Signaling Cascade D2 Receptor->Signaling Cascade Gαi/o 5-HT2A Receptor 5-HT2A Receptor 5-HT2A Receptor->Signaling Cascade Gαq/11 Neuronal Response Neuronal Response Signaling Cascade->Neuronal Response Aripiprazole Aripiprazole Aripiprazole->D2 Receptor Partial Agonist Aripiprazole->5-HT2A Receptor Antagonist Risperidone Risperidone Risperidone->D2 Receptor Antagonist Risperidone->5-HT2A Receptor Potent Antagonist Haloperidol Haloperidol Haloperidol->D2 Receptor Potent Antagonist This compound This compound This compound->D2 Receptor Hypothesized Target This compound->5-HT2A Receptor Hypothesized Target

Caption: Dopaminergic and Serotonergic Synapse and Drug Targets.

start Start prep Prepare Cell Membranes Expressing Receptor start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Analyze Data (Competition Binding Curve) measure->analyze end Determine Ki Value analyze->end

Caption: Workflow for Radioligand Receptor Binding Assay.

Conclusion

While direct efficacy data for this compound is not available, its structural similarity to known psychoactive phenylpiperazine compounds suggests it likely modulates dopamine and serotonin neurotransmission. A comprehensive evaluation of its efficacy would require in vitro receptor binding and functional assays, followed by in vivo animal studies, as outlined in this guide. The comparative data for aripiprazole, risperidone, and haloperidol provide a benchmark for the pharmacological profile expected of a clinically effective antipsychotic agent. Future research should focus on elucidating the precise receptor binding profile and functional activity of this compound to determine its potential as a novel therapeutic agent.

References

Comparative In Vitro and In Vivo Efficacy of Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators, a class of compounds under investigation for various autoimmune and inflammatory disorders. While specific experimental data for the compound 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine is not publicly available, its structural features, particularly the piperazine core, are common in known S1P1 modulators. This guide will therefore use well-characterized S1P1 modulators such as Fingolimod, Siponimod, and Ozanimod as benchmarks for comparison, outlining the key assays and expected activity profiles for a compound of this class.

Introduction to S1P1 Receptor Modulation

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation.[1][2] Modulation of the S1P1 receptor, in particular, has emerged as a successful therapeutic strategy for autoimmune diseases like multiple sclerosis.[1][2][3] S1P1 modulators act as functional antagonists; by binding to the receptor, they induce its internalization and degradation, thereby preventing lymphocytes from responding to the natural S1P gradient and egressing from lymph nodes. This sequestration of lymphocytes in the lymphoid organs reduces the infiltration of autoreactive immune cells into target tissues, mitigating inflammation and tissue damage.[1]

In Vitro Activity Comparison

The in vitro characterization of S1P1 modulators typically involves a battery of assays to determine their potency, selectivity, and mechanism of action.

Data Presentation: In Vitro Potency and Selectivity

The following table summarizes the typical in vitro activities of established S1P1 modulators. A hypothetical profile for a novel piperazine-based modulator, "Compound X" (representing this compound), is included to illustrate the expected performance of a potent and selective S1P1 modulator.

CompoundS1P1 Binding Affinity (Ki, nM)S1P1 Functional Activity (EC50, nM) (GTPγS Assay)S1P Receptor Selectivity (Fold vs S1P1)S1P1 Internalization (EC50, nM)
Fingolimod-P 0.1 - 1.00.1 - 0.5Pan-agonist (S1P1,3,4,5)0.1 - 1.0
Siponimod 0.3 - 0.50.2 - 0.4Selective for S1P1 and S1P50.5 - 1.5
Ozanimod ~0.2~0.3Selective for S1P1 and S1P5~0.4
Ponesimod ~0.4~0.1Selective for S1P1~0.5
Compound X (Hypothetical) 0.5 - 5.00.3 - 3.0>100-fold selective for S1P1 over S1P2,3,4,51.0 - 10.0
Experimental Protocols: Key In Vitro Assays

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of the test compound to the S1P1 receptor.

  • Methodology:

    • Cell membranes expressing the human S1P1 receptor are prepared.

    • A constant concentration of a radiolabeled ligand (e.g., [³H]-S1P) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound complex is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

2. GTPγS Binding Assay:

  • Objective: To measure the functional agonist activity (EC50) of the test compound at the S1P1 receptor.

  • Methodology:

    • Cell membranes expressing the S1P1 receptor are incubated with the test compound and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

    • Agonist binding to the G protein-coupled S1P1 receptor stimulates the exchange of GDP for GTP on the Gα subunit.

    • The amount of [³⁵S]GTPγS incorporated is proportional to the level of receptor activation.

    • The radioactivity is quantified to determine the concentration-response curve and the EC50 value.

3. β-Arrestin Recruitment Assay:

  • Objective: To assess another aspect of functional activity by measuring the recruitment of β-arrestin to the activated S1P1 receptor.

  • Methodology:

    • Engineered cells co-expressing the S1P1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment are used.

    • Upon agonist binding and receptor phosphorylation, β-arrestin is recruited to the receptor, bringing the two protein fragments into proximity.

    • This proximity results in a measurable signal (e.g., luminescence or fluorescence).

    • The signal intensity is measured to generate a concentration-response curve and determine the EC50.

In Vivo Activity Correlation

The in vivo efficacy of S1P1 modulators is primarily assessed by their ability to induce lymphopenia (a reduction in the number of circulating lymphocytes) and their therapeutic effect in animal models of autoimmune diseases.

Data Presentation: In Vivo Efficacy

The table below presents typical in vivo data for established S1P1 modulators and a hypothetical profile for "Compound X".

CompoundRoute of AdministrationDose for >80% Lymphocyte Reduction in Rodents (mg/kg)Efficacy in EAE Model (Reduction in Clinical Score)
Fingolimod Oral0.1 - 1.0Significant reduction
Siponimod Oral0.3 - 3.0Significant reduction
Ozanimod Oral0.1 - 1.0Significant reduction
Ponesimod Oral0.3 - 3.0Significant reduction
Compound X (Hypothetical) Oral1.0 - 10.0Expected significant reduction
Experimental Protocols: Key In Vivo Models

1. Peripheral Lymphocyte Counting in Rodents:

  • Objective: To evaluate the pharmacodynamic effect of the test compound by measuring the reduction in circulating lymphocytes.

  • Methodology:

    • Rodents (mice or rats) are administered the test compound, typically via oral gavage.

    • Blood samples are collected at various time points post-dosing.

    • Total lymphocyte counts are determined using an automated hematology analyzer or by flow cytometry.

    • The percentage reduction in lymphocytes compared to vehicle-treated control animals is calculated.

2. Experimental Autoimmune Encephalomyelitis (EAE) Model:

  • Objective: To assess the therapeutic efficacy of the test compound in a widely used animal model of multiple sclerosis.

  • Methodology:

    • EAE is induced in mice by immunization with a myelin-derived peptide (e.g., MOG35-55) in complete Freund's adjuvant, followed by injections of pertussis toxin.

    • Animals are treated with the test compound or vehicle, starting either before the onset of clinical signs (prophylactic) or after (therapeutic).

    • Animals are scored daily for clinical signs of disease (e.g., tail limpness, limb paralysis) on a standardized scale.

    • The effect of the compound is evaluated by comparing the mean clinical scores, disease incidence, and peak disease severity between the treated and control groups.

Visualizations

Signaling Pathway of S1P1 Receptor Modulation

S1P1_Signaling cluster_lymph_node Lymph Node cluster_blood Blood/Lymph Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor Expresses S1P_gradient High S1P Gradient S1P1_Modulator S1P1 Modulator (e.g., Compound X) S1P1_Modulator->S1P1_Receptor Binds to Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Induces Egress_Blocked Lymphocyte Egress Blocked Internalization->Egress_Blocked Circulating_Lymphocytes Reduced Circulating Lymphocytes Egress_Blocked->Circulating_Lymphocytes

Caption: S1P1 modulator binds to its receptor on lymphocytes, leading to receptor internalization and preventing lymphocyte egress from lymph nodes.

Experimental Workflow for In Vitro Assays

In_Vitro_Workflow start Start binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay gtp_assay GTPγS Binding Assay (Determine EC50) start->gtp_assay arrestin_assay β-Arrestin Recruitment Assay (Confirm Functional Activity) start->arrestin_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis gtp_assay->data_analysis arrestin_assay->data_analysis In_Vivo_Correlation in_vitro_potency High In Vitro Potency (Low nM Ki and EC50) lymphopenia In Vivo Lymphopenia (Dose-dependent reduction) in_vitro_potency->lymphopenia Leads to therapeutic_efficacy Therapeutic Efficacy (e.g., EAE model) lymphopenia->therapeutic_efficacy Correlates with

References

Head-to-head comparison of different synthetic routes to 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of chemical intermediates is paramount. This guide provides a detailed head-to-head comparison of two primary synthetic routes to 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine, a key building block in the synthesis of various pharmaceutical agents. The comparison focuses on reaction efficiency, purity, and the nature of the synthetic methodologies, supported by experimental data to inform the selection of the most suitable route for specific research and development needs.

Data Presentation: A Comparative Analysis

The two synthetic routes diverge in their approach to the synthesis of the key intermediate, 1-(4-bromophenyl)piperazine. Route 1 employs a modern palladium-catalyzed cross-coupling reaction, while Route 2 utilizes a classical multi-step approach starting from basic commodity chemicals. The final sulfonylation step is common to both routes.

StepReactionStarting MaterialsKey Reagents/CatalystsYield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
Route 1
1aBuchwald-Hartwig Amination1,4-Dibromobenzene, PiperazinePalladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu)~85-95%[1]>95%[1]Not SpecifiedHigh yield and purity, good functional group tolerance.[1][2][3]Cost of palladium catalyst and ligands, potential for residual metal contamination.[2]
1bN-Ethylsulfonylation1-(4-Bromophenyl)piperazine, Ethanesulfonyl chlorideBase (e.g., Triethylamine or K₂CO₃), Solvent (e.g., Dichloromethane or DMF)High (typical)High~3 hours[4]Standard, high-yielding reaction.Use of corrosive sulfonyl chloride.
Route 2
2aSynthesis of IntermediateDiethanolamine, 4-BromoanilineThionyl chloride, Sodium carbonate48.3%[5]95.7%[5]Multi-step, several hoursLow cost of starting materials.[5]Lower overall yield, use of hazardous reagents like thionyl chloride.[5]
2bN-Ethylsulfonylation1-(4-Bromophenyl)piperazine, Ethanesulfonyl chlorideBase (e.g., Triethylamine or K₂CO₃), Solvent (e.g., Dichloromethane or DMF)High (typical)High~3 hours[4]Standard, high-yielding reaction.Use of corrosive sulfonyl chloride.

Experimental Protocols

Route 1: Buchwald-Hartwig Amination Pathway

Step 1a: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination [1]

To a reaction vessel containing a solution of 1,4-dibromobenzene and piperazine in an appropriate solvent such as toluene or dioxane, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)) and a suitable phosphine ligand (e.g., (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are added. A base, typically sodium tert-butoxide, is then introduced. The reaction mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by an appropriate analytical technique such as thin-layer chromatography or gas chromatography. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford 1-(4-bromophenyl)piperazine.

Step 1b/2b: Synthesis of this compound via N-Ethylsulfonylation [4]

In a round-bottomed flask, 1-(4-bromophenyl)piperazine is dissolved in a suitable solvent like dichloromethane or N,N-dimethylformamide. A base, such as triethylamine or potassium carbonate, is added to the solution. The mixture is cooled in an ice bath, and ethanesulfonyl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for approximately 3 hours. After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Route 2: Classical Cyclization Pathway

Step 2a: Synthesis of 1-(4-Bromophenyl)piperazine Hydrochloride from Diethanolamine [5]

This synthesis is a two-part process. First, β,β'-dichlorodiethylamine hydrochloride is prepared by the chlorination of diethanolamine with thionyl chloride in a suitable solvent like chloroform. The reaction temperature is carefully controlled during the addition of thionyl chloride. Following the chlorination, the resulting β,β'-dichlorodiethylamine hydrochloride is dissolved in water and heated. 4-Bromoaniline is then added dropwise. The pH of the reaction is maintained at 6 by the periodic addition of a sodium carbonate solution. Upon completion of the reaction, the mixture is cooled, and the precipitated product, 1-(4-bromophenyl)piperazine hydrochloride, is collected by filtration, washed with water and ethanol, and dried. The free base can be obtained by neutralization with a suitable base.

Mandatory Visualization

Caption: Comparative workflow of two synthetic routes to this compound.

Logical_Relationship cluster_factors Decision Factors cluster_routes Synthetic Routes cost Cost of Reagents yield Overall Yield purity Product Purity scalability Scalability safety Safety & Environmental Impact route1 Route 1 (Buchwald-Hartwig) route1->cost Higher (Catalyst) route1->yield Higher route1->purity Higher route1->scalability Generally Good route1->safety Avoids SOCl₂ route2 Route 2 (Classical Cyclization) route2->cost Lower (Starting Materials) route2->yield Lower route2->purity Slightly Lower route2->scalability Potentially Complex route2->safety Uses Thionyl Chloride

References

Benchmarking ADME Properties: A Comparative Analysis of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine and Structurally Related Phenylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Predicted ADME Properties to Guide Early-Stage Drug Discovery

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development. This guide presents a comparative analysis of the predicted and experimentally reported ADME properties of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine alongside three structurally related, commercially available phenylpiperazine analogs: 1-phenylpiperazine, 1-(4-chlorophenyl)piperazine, and 1-(4-methoxyphenyl)piperazine.

Due to the limited publicly available experimental data for this compound, this guide leverages data from its analogs to provide a predictive benchmark. This comparative approach aims to offer valuable insights for researchers engaged in the early stages of drug development, enabling more informed decisions regarding compound selection and optimization.

Comparative Analysis of Key ADME Properties

To facilitate a clear comparison, the following tables summarize the available quantitative data for the selected phenylpiperazine analogs across three critical ADME parameters: intestinal permeability, metabolic stability, and plasma protein binding.

Table 1: In Vitro Intestinal Permeability (Caco-2) of Phenylpiperazine Analogs

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioClassification
This compoundData Not AvailableData Not AvailablePredicted Moderate to High
1-Phenylpiperazine>10[1]Not ReportedHigh
1-(4-Chlorophenyl)piperazineData Not AvailableData Not AvailablePredicted Moderate to High
1-(4-Methoxyphenyl)piperazineData Not AvailableData Not AvailablePredicted Moderate to High

Note: Compounds with a Papp value >10 x 10⁻⁶ cm/s are generally considered to have high permeability.[2]

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-Life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg)Classification
This compoundData Not AvailableData Not AvailablePredicted Moderate
1-Phenylpiperazine~3[3]HighLow Stability
1-(4-Chlorophenyl)piperazineData Not AvailableData Not AvailablePredicted Moderate
1-(4-Methoxyphenyl)piperazineNot specified, but metabolized by CYP2D6[4]Moderate to HighModerate Stability

Table 3: Plasma Protein Binding

CompoundPlasma Protein Binding (%)Classification
This compoundData Not AvailablePredicted Moderate to High
1-PhenylpiperazineData Not AvailablePredicted Moderate to High
1-(4-Chlorophenyl)piperazineData Not AvailablePredicted Moderate to High
1-(4-Methoxyphenyl)piperazineData Not AvailablePredicted Moderate to High

Detailed Experimental Methodologies

The following sections provide detailed protocols for the key in vitro ADME assays referenced in this guide. These methodologies are foundational for generating reproducible and comparable data in a drug discovery setting.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

Experimental Workflow:

G cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Data Analysis A Caco-2 Cell Culture B Seed cells onto Transwell inserts A->B C Culture for 21 days to form a differentiated monolayer B->C D Wash monolayer C->D E Add test compound to apical (A) or basolateral (B) side D->E F Incubate at 37°C E->F G Sample from receiver compartment at time points F->G H Analyze samples by LC-MS/MS G->H I Calculate Papp (A→B) and Papp (B→A) H->I J Calculate Efflux Ratio (Papp(B→A) / Papp(A→B)) I->J

Caco-2 Permeability Assay Workflow

Protocol:

  • Cell Culture: Caco-2 cells are cultured in a suitable medium, typically for 21 days, on semi-permeable filter inserts to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.

  • Assay Initiation: The cell monolayers are washed with a transport buffer. The test compound is then added to either the apical (donor) or basolateral (donor) chamber to measure permeability in both directions.

  • Incubation and Sampling: The plate is incubated at 37°C, and samples are collected from the receiver chamber at various time points.

  • Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug. The efflux ratio is calculated by dividing the basolateral-to-apical Papp by the apical-to-basolateral Papp.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is used to determine the rate at which a compound is metabolized by the major drug-metabolizing enzymes in the liver.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis A Prepare test compound solution B Prepare human liver microsome suspension C Prepare NADPH regenerating system E Initiate reaction by adding NADPH C->E D Pre-incubate microsomes and test compound at 37°C D->E F Aliquots taken at various time points E->F G Quench reaction with organic solvent F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS H->I J Plot % remaining vs. time I->J K Calculate half-life (t½) and intrinsic clearance (CLint) J->K G cluster_prep Preparation cluster_assay Dialysis cluster_analysis Analysis A Hydrate dialysis membrane B Assemble dialysis cells C Add test compound-spiked plasma to one chamber B->C D Add buffer to the other chamber C->D E Incubate at 37°C until equilibrium is reached D->E F Sample from both plasma and buffer chambers E->F G Analyze concentrations by LC-MS/MS F->G H Calculate percentage of protein binding G->H

References

A Researcher's Guide to Ensuring Reproducibility with 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutics, the reproducibility of experimental findings is paramount. This guide provides a comparative framework for researchers utilizing 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine, a synthetic compound with potential applications in drug discovery. Given the limited publicly available data on the experimental reproducibility of this specific molecule, this guide focuses on the critical aspects of synthesis, characterization, and quality control necessary to ensure reliable and repeatable results. We will also draw comparisons with a structurally similar analog, 1-(4-Bromophenyl)-4-ethylpiperazine, for which some comparative data exists.

The piperazine moiety is a common scaffold in medicinal chemistry, known to interact with various receptors in the central nervous system, particularly serotonin (5-HT) receptors.[1] Compounds like this compound are often synthesized as intermediates in the development of pharmaceuticals.[1][2] Ensuring the purity and structural integrity of such compounds is the first and most critical step in achieving reproducible experimental outcomes.

Comparative Physicochemical Data

A fundamental aspect of reproducibility is starting with well-characterized reagents. The table below summarizes key properties of this compound and a related methylsulfonyl analog.

PropertyThis compound1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine
CAS Number 1221658-67-8[3]357647-98-4[4]
Molecular Formula C12H17BrN2O2S[3]C11H15BrN2O2S[4]
Molecular Weight 333.24 g/mol [3]319.22 g/mol [4]
Storage Room temperatureRoom temperature[4]

Experimental Protocols for Synthesis and Quality Control

To ensure the reproducibility of experiments, a standardized and well-documented protocol for the synthesis and purification of this compound is essential.

Synthesis of 1-(4-Bromophenyl)piperazine Precursor

The common precursor for the title compound is 1-(4-Bromophenyl)piperazine. A general synthesis procedure involves the reaction of a suitable substrate with aqueous hydrobromic acid in dimethyl sulfoxide (DMSO).[5]

Protocol:

  • In a round-bottomed flask, combine the starting substrate (1 mmol) and 48% aqueous HBr (1 mL) in DMSO (1 mL).

  • Stir the mixture at the appropriate temperature for 1-4 hours.

  • After cooling to room temperature, adjust the pH of the reaction mixture to 7-8 with a 4 M aqueous NaOH solution.

  • Extract the product twice with ethyl acetate (EtOAc).

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous MgSO4), filter, and concentrate under reduced pressure to yield the bromination product.[5]

Synthesis of Substituted Phenylsulfonyl Piperazines

A general procedure for synthesizing phenylsulfonyl piperazine derivatives involves the reaction of a substituted 1-(phenyl)piperazine with a sulfonyl chloride.[2]

Protocol:

  • Dissolve the substituted 1-(phenyl)piperazine (10 mmol) in a suitable solvent such as dichloromethane.

  • Add bromoacetyl chloride (11.5 mmol) to the mixture at 0°C and stir for 30-45 minutes.[2]

  • Monitor the completion of the reaction using Thin-Layer Chromatography (TLC).

  • Upon completion, extract the compound with dichloromethane.

  • Collect the organic layers, wash with a saturated brine solution, dry over anhydrous MgSO4, and concentrate in vacuo.[2]

Quality Control: Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and cost-effective method to monitor reaction progress and assess the purity of the synthesized compound.[6]

Protocol:

  • Mobile Phase Selection: A common mobile phase for separating N-arylpiperazines is a mixture of ethyl acetate and hexane. The polarity can be adjusted to achieve optimal separation.

  • Sample Preparation: Dissolve a small amount of the reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the dissolved sample onto a TLC plate (e.g., silica gel 60 F254).

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase.

  • Visualization: Visualize the separated spots under UV light (254 nm). The product, being less polar than the starting material (1-(4-bromophenyl)piperazine), should have a higher Rf value.[6]

Comparative Biological Activity

While direct comparative data for this compound is scarce, data for the related compound, 1-(4-Bromophenyl)-4-ethylpiperazine, provides insights into the potential biological activity profile and the importance of assessing cross-reactivity to ensure reproducible results in biological assays.

The binding affinities of 1-(4-Bromophenyl)-4-ethylpiperazine and other sigma-1 receptor ligands were determined using radioligand binding assays.[7]

CompoundSigma-1 (Ki, nM)Sigma-2 (Ki, nM)M1 (Ki, nM)
1-(4-Bromophenyl)-4-ethylpiperazine 15250>10,000
(+)-Pentazocine 2.81,200>10,000
Haloperidol 3.54.130

Data presented as inhibitor constant (Ki), representing the concentration of the competing ligand that will bind to half of the receptors at equilibrium.[7] This table highlights the importance of characterizing the selectivity of a compound to ensure that observed biological effects are due to its interaction with the intended target.

Visualizing Workflows for Reproducibility

To further aid researchers in establishing reproducible experimental pipelines, the following diagrams illustrate key workflows.

Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification & Verification Start Start Reactants 1-(4-Bromophenyl)piperazine + Ethylsulfonyl chloride Start->Reactants Reaction Stir in suitable solvent (e.g., Dichloromethane) Reactants->Reaction Monitoring Monitor reaction progress (e.g., TLC) Reaction->Monitoring Workup Aqueous workup and extraction Monitoring->Workup Crude_Product Crude Product Workup->Crude_Product Purification Column Chromatography Crude_Product->Purification Purity_Check Assess purity (e.g., HPLC, LC-MS) Purification->Purity_Check Structure_Verification Verify structure (e.g., NMR, Mass Spec) Purity_Check->Structure_Verification Final_Product Pure 1-(4-Bromophenyl)-4- (ethylsulfonyl)piperazine Structure_Verification->Final_Product

Caption: Synthesis and Purification Workflow.

Experimental Reproducibility Workflow Compound_Procurement Synthesize or Procure This compound QC_Check Quality Control: - Purity (HPLC/LC-MS) - Identity (NMR/Mass Spec) Compound_Procurement->QC_Check Stock_Solution Prepare and store standardized stock solutions QC_Check->Stock_Solution If passes QC Assay_Protocol Standardized Biological Assay Protocol Stock_Solution->Assay_Protocol Data_Acquisition Data Acquisition and Analysis Assay_Protocol->Data_Acquisition Replication Independent Replication of Experiment Data_Acquisition->Replication Results Reproducible Results Replication->Results

Caption: Quality Control for Reproducible Experiments.

References

Safety Operating Guide

Safe Disposal of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Proper Handling and Disposal

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides detailed procedures for the safe disposal of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine, a compound containing both a brominated aromatic ring and an ethylsulfonyl group. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or vapors.[1][3]

In the event of a spill, the area should be evacuated if necessary. Small spills can be absorbed with an inert material, which is then collected into a designated hazardous waste container.[1] For larger spills, follow your institution's emergency procedures.

II. Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process. Due to its chemical structure, this compound falls into the category of halogenated organic waste.

Experimental Protocol for Waste Collection:

  • Obtain a Designated Waste Container: Use a clearly labeled, leak-proof container specifically designated for "Halogenated Organic Waste."[3][4]

  • Labeling: The label should include the full chemical name, "this compound," and any known hazard symbols.

  • Solid Waste:

    • Dispose of the pure compound, and any contaminated solids (e.g., weighing paper, contaminated silica gel), directly into the halogenated organic solid waste container.[4]

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected as hazardous aqueous waste.[4]

    • Organic solutions should be collected in the halogenated organic liquid waste container.

  • Contaminated Lab Supplies:

    • Any lab supplies that have come into contact with the compound, such as gloves, pipette tips, and filter paper, must be disposed of in the designated solid hazardous waste container.[4]

Never dispose of this compound or its containers down the drain. [3][5]

III. Disposal Procedure

All waste containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][6][7]

Step-by-Step Disposal Plan:

  • Container Sealing: Once the waste container is full (typically no more than 80% capacity), securely seal the lid.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Documentation: Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal, in accordance with your institution's and local regulations.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_start Start cluster_assessment Waste Assessment cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal start Waste Generation (1-(4-Bromophenyl)-4- (ethylsulfonyl)piperazine) assess_type Determine Waste Type start->assess_type solid_waste Solid Waste (Pure compound, contaminated solids) assess_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous or organic solutions) assess_type->liquid_waste Liquid lab_supplies Contaminated Lab Supplies (Gloves, pipette tips, etc.) assess_type->lab_supplies Supplies collect_solid Collect in 'Halogenated Organic Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in 'Halogenated Organic Liquid Waste' Container liquid_waste->collect_liquid collect_supplies Collect in 'Solid Hazardous Waste' Container lab_supplies->collect_supplies seal_store Seal & Store Container in Designated Area collect_solid->seal_store collect_liquid->seal_store collect_supplies->seal_store arrange_pickup Arrange for Pickup by Approved Waste Disposal Service seal_store->arrange_pickup end Proper Disposal Complete arrange_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine (CAS: 1221658-67-8). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Chemical Safety and Hazard Information

Quantitative Data Summary

PropertyValueSource/Analog
Chemical Name This compound-
CAS Number 1221658-67-8[2]
Molecular Formula C12H17BrN2O2S[2]
Molecular Weight 333.24 g/mol [2]
Appearance White to off-white crystalline powder (presumed)Analog: 1-(4-bromophenyl)piperazine[3]
Melting Point 110–113°CAnalog: 1-(4-bromophenyl)piperazine[3]
Solubility Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water (presumed)Analog: 1-(4-bromophenyl)piperazine[3]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationAnalogs: 1-(4-bromophenyl)piperazine, 1-(4-bromophenyl)piperazine hydrochloride[1][4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure risk.

1. Preparation and Precautionary Measures:

  • Training: All personnel must be trained on the potential hazards of brominated and sulfonyl-containing organic compounds.

  • Work Area: All handling of this compound must be conducted within a certified chemical fume hood.[5] The work surface should be clean, uncluttered, and covered with absorbent, disposable bench paper.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate spill cleanup materials are readily accessible.

  • Personal Protective Equipment (PPE): Don the following mandatory PPE before handling the compound:

    • Eye and Face Protection: Chemical splash goggles and a face shield.[5]

    • Hand Protection: Double-gloving with chemical-resistant gloves (e.g., nitrile).[5] Inspect gloves for any signs of degradation before use.

    • Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes.

2. Weighing and Solution Preparation:

  • Weighing: Use an analytical balance within the fume hood or a ventilated balance enclosure to weigh the solid compound.

  • Dissolving: To prepare a solution, add the solvent to the vessel containing the pre-weighed compound. Gently swirl to dissolve. Avoid heating unless the protocol explicitly requires it.

3. Experimental Use:

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood.

  • Transfers: Use a calibrated pipette or syringe for liquid transfers to ensure accuracy and minimize drips or splashes.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[5]

Disposal Plan: Managing Chemical Waste

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure workplace safety.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including used PPE, weighing paper, and absorbent pads, must be collected in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated or incompatible waste streams.[5]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

2. Container Management:

  • Labeling: All waste containers must be accurately labeled with the full chemical name and a hazardous waste sticker.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials. Keep containers securely sealed when not in use.

3. Final Disposal:

  • Licensed Disposal: Arrange for the collection and disposal of all hazardous waste through a licensed chemical waste management company.

  • Record Keeping: Maintain a detailed log of all chemical waste generated and disposed of in accordance with institutional and regulatory requirements.

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware & Equipment experiment->decontaminate segregate_waste Segregate Solid & Liquid Waste experiment->segregate_waste remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste licensed_disposal Dispose via Licensed Vendor store_waste->licensed_disposal

Caption: Workflow for Handling and Disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.